SARS-CoV-2 Mpro-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H34N4O2 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-phenylethyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C28H34N4O2/c1-28(2,3)21-14-16-23(17-15-21)32(27(34)24-18-29-19-30-24)25(20-10-6-4-7-11-20)26(33)31-22-12-8-5-9-13-22/h4,6-7,10-11,14-19,22,25H,5,8-9,12-13H2,1-3H3,(H,29,30)(H,31,33)/t25-/m1/s1 |
Clé InChI |
QLLZTCQJEOWDCR-RUZDIDTESA-N |
Origine du produit |
United States |
Foundational & Exploratory
SARS-CoV-2 Mpro-IN-24 discovery and development
An In-depth Technical Guide on the Discovery and Development of the SARS-CoV-2 Mpro Inhibitor MI-30
This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of the MI-series of SARS-CoV-2 main protease (Mpro) inhibitors, with a focus on the promising candidate MI-30. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), emerged as a prime drug target. Mpro is a viral cysteine protease essential for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Its cleavage specificity for a glutamine residue at the P1 position is not shared by known human proteases, suggesting that Mpro inhibitors could have a high therapeutic index with minimal off-target effects.[1]
A research initiative led by Qiao et al. resulted in the design and synthesis of 32 novel peptidomimetic inhibitors (designated MI-01 to MI-32) based on the structures of approved hepatitis C virus (HCV) protease inhibitors, boceprevir (B1684563) and telaprevir (B1684684).[1][3] This rational drug design approach led to the identification of several potent compounds, including MI-09 and MI-30, which demonstrated significant antiviral activity in both cell-based assays and an in vivo mouse model of SARS-CoV-2 infection.[1][4]
Discovery and Design Strategy
The design of the MI-series was a structure-based effort leveraging the known scaffolds of boceprevir and telaprevir and the crystal structure of SARS-CoV-2 Mpro.[1][4] The active site of Mpro is comprised of four main subsites (S1', S1, S2, and S4) that accommodate the amino acid residues of the substrate.[1] The inhibitors were designed with three key fragments (P1, P2, and P3) to optimally occupy these sites.
-
P1 Fragment & Warhead: A γ-lactam ring was chosen to mimic the native glutamine substrate at the S1 site. Attached to this was a highly electrophilic aldehyde group, which acts as a "warhead" to form a reversible covalent bond with the catalytic Cys145 residue of Mpro, crucial for potent inhibitory activity.[1][3]
-
P2 Fragment: To occupy the hydrophobic S2 pocket, a rigid bicycloproline moiety from either boceprevir or telaprevir was incorporated. This design choice was intended to increase the inhibitor's in vivo exposure.[3]
-
P3 Fragment: The S4 subsite is more solvent-exposed, allowing for greater variability. A range of hydrophobic subgroups was synthesized and tested at the P3 position to optimize potency and pharmacokinetic properties.[1][3]
This systematic approach of fixing the P1 and P2 fragments while varying the P3 moiety allowed for a thorough structure-activity relationship (SAR) study, culminating in the identification of lead candidates.
Quantitative Data Summary
The inhibitory potency and antiviral activity of the MI-series were quantified through a series of in vitro and in vivo experiments. All 32 synthesized compounds demonstrated potent inhibition of Mpro enzymatic activity.[1]
Table 1: In Vitro Enzymatic Inhibition of MI-Series Compounds
| Compound | Mpro IC₅₀ (nM)[1] |
| MI-21 | 7.6 |
| MI-23 | 7.6 |
| MI-28 | 9.2 |
| MI-09 | 16.5 |
| MI-30 | 24.5 |
| Range (32 Compounds) | 7.6 - 748.5 |
| GC376 (Control) | 37.4 |
| 11b (Control) | 27.4 |
Table 2: Cell-Based Antiviral Activity and Preclinical Data for Lead Candidates
| Compound | Antiviral EC₅₀ (µM) in Vero E6 cells[2][3] | Oral Bioavailability (Rats)[4] | In Vivo Efficacy (Mouse Model)[1][4] |
| MI-09 | 0.86 | 11.2% | Significant reduction in lung viral load and lesions |
| MI-30 | 0.54 | 14.6% | Significant reduction in lung viral load and lesions |
Mechanism of Action
The MI-series inhibitors function as peptidomimetics that target the active site of the SARS-CoV-2 Mpro. The mechanism is covalent, yet reversible, inhibition of the catalytic Cys145 residue.
The co-crystal structure of Mpro in complex with MI-23 provides detailed insight into the binding mode.[1] The aldehyde "warhead" is attacked by the nucleophilic sulfur atom of Cys145, forming a stable thiohemiacetal covalent bond. This adduct effectively blocks the active site, preventing the enzyme from processing viral polyproteins. The key interactions include:
-
Covalent Bond: The aldehyde carbon forms a covalent bond with the Cys145 sulfur atom.[1]
-
Oxyanion Hole: The aldehyde oxygen forms crucial hydrogen bonds with the backbone amides of Gly143 and Cys145, stabilizing the tetrahedral intermediate.[1]
-
S1 Pocket: The P1 γ-lactam ring fits snugly into the S1 subsite, forming hydrogen bonds with His163 and Phe140.[1]
-
S2 Pocket: The rigid P2 bicycloproline moiety occupies the hydrophobic S2 pocket.[1]
-
S4 Pocket: The variable P3 group interacts with the solvent-exposed S4 pocket, influencing overall potency.[1]
By blocking Mpro activity, the inhibitors halt the viral replication cycle, preventing the production of new virions.
Experimental Protocols
The following are representative protocols for the key assays used in the development and characterization of the MI-30 inhibitor.
FRET-Based Mpro Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant Mpro in vitro.
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro
-
FRET substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans
-
Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT
-
Test compounds (e.g., MI-30) dissolved in 100% DMSO
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the assay plate wells.
-
Enzyme Preparation: Dilute the Mpro stock solution to the desired final concentration (e.g., 100 nM) in cold Assay Buffer.
-
Enzyme Addition: Add 10 µL of the diluted Mpro solution to each well containing the test compound. Add Assay Buffer without enzyme to control wells (background).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate Preparation: Dilute the FRET substrate stock to the desired final concentration (e.g., 20 µM) in Assay Buffer.
-
Reaction Initiation: Add 10 µL of the diluted FRET substrate to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 20-30 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence curve. b. Normalize the velocities of the compound-treated wells to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Cell-Based Antiviral Activity Assay (Plaque Reduction)
This assay measures the ability of a compound to inhibit SARS-CoV-2 replication in a host cell line.
Materials:
-
Vero E6 cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Infection Medium: DMEM supplemented with 2% FBS
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)
-
Test compound (MI-30)
-
Methylcellulose (B11928114) overlay
-
Crystal Violet staining solution
-
6-well plates
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 6-well plates at a density that will result in a 95-100% confluent monolayer on the day of infection (approximately 1 x 10⁶ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of MI-30 in Infection Medium.
-
Infection: In a separate tube, pre-incubate the desired amount of SARS-CoV-2 (to yield ~100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.
-
Cell Inoculation: Aspirate the culture medium from the cell monolayers and wash once with PBS. Inoculate the cells with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, gently aspirate the inoculum. Overlay the cells with 2 mL of a mixture containing 1.2% methylcellulose and Infection Medium, with the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for 3-4 days at 37°C, 5% CO₂ until viral plaques are visible.
-
Staining and Counting: a. Aspirate the methylcellulose overlay. b. Fix the cells with 4% paraformaldehyde for 30 minutes. c. Stain the fixed cells with 0.1% crystal violet solution for 15 minutes. d. Gently wash the plates with water and allow them to air dry. e. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control wells. b. Plot the percentage of plaque reduction against the logarithm of compound concentration and use non-linear regression to calculate the 50% effective concentration (EC₅₀).
Conclusion
The MI-series of inhibitors, particularly MI-30, represents a successful application of structure-based drug design targeting the SARS-CoV-2 main protease. These compounds are potent covalent inhibitors with a well-defined mechanism of action. The promising in vitro antiviral activity and, most notably, the significant in vivo efficacy in a mouse model, highlight MI-30 as a strong lead candidate for further preclinical and clinical development as an oral therapeutic for COVID-19.[1][4] The detailed methodologies and quantitative data presented provide a solid foundation for future research in this area.
References
In-Depth Technical Guide: The Mechanism of Action of SARS-CoV-2 Mpro-IN-24 (X77)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of SARS-CoV-2 Mpro-IN-24, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Also known as compound X77, this molecule serves as a critical tool for understanding and targeting the viral replication machinery of SARS-CoV-2. This document details its inhibitory properties, the structural basis of its action, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound (X77) functions as a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1] The main protease is a viral cysteine protease essential for the life cycle of the virus.[2] It is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[3]
By binding to the active site of Mpro, Mpro-IN-24 physically obstructs the access of the natural polypeptide substrate to the catalytic dyad (Cys145 and His41). This non-covalent interaction prevents the proteolytic cleavage of the polyproteins, thereby halting the viral replication process. The inhibition is reversible, as it does not involve the formation of a permanent covalent bond with the catalytic cysteine residue.
The high-resolution crystal structure of SARS-CoV-2 Mpro in complex with X77 (PDB ID: 6W63) reveals the precise binding mode.[1][4] The inhibitor situates itself within the substrate-binding pocket of the enzyme. Key interactions that stabilize the enzyme-inhibitor complex include hydrogen bonds between the inhibitor and the main chain atoms of Gly143 and Glu166 in the Mpro active site. These interactions are crucial for its high binding affinity.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified through various biochemical assays. The following table summarizes the key data points for this inhibitor.
| Parameter | Value | Virus/Enzyme | Assay Type | Reference |
| IC50 | 2.8 µM | SARS-CoV-2 Mpro | Enzymatic Inhibition Assay | MedChemExpress |
| IC50 | 3.4 µM | SARS-CoV Mpro | Enzymatic Inhibition Assay | MedChemExpress |
| Kd | 0.057 µM | SARS-CoV-2 Mpro | Binding Affinity Assay | MedchemExpress |
Visualizing the Mechanism and Workflow
To better illustrate the interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Mpro-IN-24.
Caption: General experimental workflow for characterizing an Mpro inhibitor.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
Recombinant SARS-CoV-2 Mpro Expression and Purification
-
Objective: To produce highly pure and active SARS-CoV-2 Mpro for use in biochemical and structural assays.
-
Methodology:
-
The gene encoding for SARS-CoV-2 Mpro is cloned into a suitable expression vector (e.g., pET vector) with a cleavable affinity tag (e.g., His-tag).
-
The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
A large-scale culture is grown in a suitable medium (e.g., LB broth) at 37°C until an OD600 of 0.6-0.8 is reached.
-
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The lysate is clarified by centrifugation, and the supernatant containing the His-tagged Mpro is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The His-tagged Mpro is eluted with a high concentration of imidazole.
-
The affinity tag is cleaved by incubation with a specific protease (e.g., TEV protease).
-
A second round of Ni-NTA chromatography is performed to remove the cleaved tag and any uncleaved protein.
-
The tag-free Mpro is further purified by size-exclusion chromatography to ensure homogeneity.
-
The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
-
Mpro Enzymatic Inhibition Assay (FRET-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Mpro-IN-24 against SARS-CoV-2 Mpro.
-
Methodology:
-
The assay is performed in a 384-well plate format.
-
A reaction buffer is prepared, typically containing Tris-HCl, NaCl, EDTA, and DTT at a physiological pH.
-
Serial dilutions of Mpro-IN-24 in DMSO are prepared and added to the wells. A DMSO-only control is also included.
-
A fixed concentration of purified recombinant SARS-CoV-2 Mpro is added to each well containing the inhibitor and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
A fluorogenic Mpro substrate (e.g., based on a specific cleavage sequence with a FRET pair like Edans/Dabcyl) is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction progress curves.
-
The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal model using a non-linear regression analysis software.
-
Cell-Based Antiviral Assay (CPE Reduction Assay)
-
Objective: To evaluate the antiviral activity of Mpro-IN-24 in a cellular context by measuring the inhibition of virus-induced cytopathic effect (CPE).
-
Methodology:
-
Vero E6 cells (or another susceptible cell line) are seeded in 96-well plates and grown to confluency.
-
Serial dilutions of Mpro-IN-24 are prepared in cell culture medium.
-
The culture medium is removed from the cells, and the diluted inhibitor is added.
-
The cells are then infected with a known titer of SARS-CoV-2 at a low multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days).
-
The cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of living cells.
-
The absorbance is read using a plate reader.
-
The percentage of CPE reduction is calculated for each inhibitor concentration relative to the untreated, virus-infected control and the uninfected cell control.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
X-ray Crystallography of Mpro-Inhibitor Complex
-
Objective: To determine the three-dimensional structure of SARS-CoV-2 Mpro in complex with Mpro-IN-24 to elucidate the binding mode.
-
Methodology:
-
Purified SARS-CoV-2 Mpro is concentrated to a high concentration (e.g., 5-10 mg/mL).
-
Mpro-IN-24 is added to the protein solution in a molar excess to ensure saturation of the binding sites.
-
The Mpro-inhibitor complex is subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Crystals are grown using methods such as sitting-drop or hanging-drop vapor diffusion.
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved by molecular replacement using a known Mpro structure as a search model.
-
The electron density map is used to build and refine the model of the Mpro-inhibitor complex, revealing the detailed atomic interactions between the protein and the inhibitor.
-
References
In-Depth Technical Guide: Non-covalent Inhibition of SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] Its indispensable role and high conservation among coronaviruses, coupled with a lack of close human homologues, make it a prime target for antiviral drug development.[1][3] Inhibition of Mpro activity can effectively block viral replication.[1]
This guide focuses on the non-covalent inhibition of SARS-CoV-2 Mpro. Non-covalent inhibitors act by reversibly binding to the enzyme's active site through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3] This mechanism contrasts with covalent inhibitors, which form a permanent chemical bond with the enzyme.[3]
While the specific compound Mpro-IN-24 (also known as X77) has been identified as a non-covalent inhibitor of SARS-CoV-2 Mpro with a reported IC50 of 2.8 µM, a primary research publication detailing its comprehensive experimental characterization and protocols is not yet publicly available.[2][4] Therefore, to fulfill the request for a detailed technical guide with complete experimental methodologies, this document will use ML188 , a well-characterized non-covalent inhibitor of SARS-CoV-1 and SARS-CoV-2 Mpro, as a representative example. The principles and experimental approaches detailed herein are broadly applicable to the study of other non-covalent Mpro inhibitors like Mpro-IN-24.
Quantitative Data Summary: ML188 Inhibition Profile
The following tables summarize the key quantitative data for the non-covalent inhibitor ML188 against SARS-CoV-2 Main Protease.
| Parameter | Value | Assay Type | Reference |
| IC50 (SARS-CoV-2 Mpro) | 2.5 µM | Enzymatic Inhibition Assay | [5] |
| IC50 (SARS-CoV-1 Mpro) | > 50 µM | Enzymatic Inhibition Assay | [5] |
Table 1: In Vitro Inhibitory Activity of ML188
| Parameter | Value | Method | Reference |
| Resolution | 2.39 Å | X-ray Crystallography | [5] |
| PDB ID | 7L0D | N/A | [5] |
Table 2: Structural Data for ML188 in Complex with SARS-CoV-2 Mpro
Experimental Protocols
Recombinant SARS-CoV-2 Mpro Expression and Purification
A detailed protocol for obtaining active SARS-CoV-2 Mpro is crucial for in vitro assays.
Objective: To produce highly pure and active recombinant SARS-CoV-2 Mpro.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (NSP5) is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pGEX-6P-1, which includes an N-terminal Glutathione S-transferase (GST) tag for purification and a PreScission Protease cleavage site to remove the tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1 mM, and the culture is incubated at a lower temperature (e.g., 16°C) overnight to enhance protein solubility.
-
Cell Lysis and Lysate Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT), and lysed by sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a GST affinity column (e.g., Glutathione-Sepharose). The column is washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
Tag Cleavage and Elution: The GST tag is cleaved on-column by incubation with PreScission Protease overnight at 4°C. The tagless Mpro is then eluted from the column.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The purity of the final protein is assessed by SDS-PAGE.
Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitor.
Objective: To quantify the inhibitory potency of ML188 against SARS-CoV-2 Mpro.
Methodology:
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 Mpro.
-
FRET-based substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Inhibitor (ML188) dissolved in DMSO.
-
Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
384-well black plates.
-
-
Assay Procedure:
-
A serial dilution of the inhibitor (ML188) is prepared in DMSO and then diluted in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor solutions. Include controls with DMSO only (no inhibition) and a known potent inhibitor or no enzyme (maximum inhibition).
-
Add purified SARS-CoV-2 Mpro to each well to a final concentration of approximately 20 nM and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 20 µM.
-
Immediately measure the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm). The cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. log[inhibitor concentration]) to a four-parameter logistic equation.
-
X-ray Crystallography
This technique provides a high-resolution 3D structure of the enzyme-inhibitor complex, revealing the binding mode.
Objective: To determine the crystal structure of SARS-CoV-2 Mpro in complex with ML188.
Methodology:
-
Complex Formation: Purified SARS-CoV-2 Mpro is incubated with a molar excess of ML188 (e.g., 1:3 molar ratio) for several hours at 4°C.
-
Crystallization: The Mpro-ML188 complex is concentrated and subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature) via sitting-drop or hanging-drop vapor diffusion methods.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined Mpro structure as a search model. The inhibitor molecule is then fitted into the electron density map, and the entire complex structure is refined.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the non-covalent inhibition of SARS-CoV-2 Mpro.
Caption: Mechanism of non-covalent inhibition of SARS-CoV-2 Mpro.
Caption: General experimental workflow for characterizing Mpro inhibitors.
Caption: Key properties for a successful Mpro inhibitor drug candidate.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational discovery of small drug-like compounds as potential inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of SARS-CoV-2 Mpro-IN-24 (X77)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SARS-CoV-2 Mpro-IN-24, commonly known as X77, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This document details the quantitative binding data, the experimental protocols used for its determination, and visualizations of the inhibitory mechanism and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of X77 to the SARS-CoV-2 main protease (Mpro) has been determined through various biophysical and biochemical assays. The following table summarizes the key quantitative data available in the scientific literature.
| Parameter | Value | Method | Source |
| Kd | 0.057 µM | Not Specified | Commercial Supplier |
Mechanism of Action: Non-Covalent Inhibition
X77 acts as a potent, non-covalent inhibitor of the SARS-CoV-2 Mpro. Its mechanism of action involves the direct binding to the active site of the enzyme, thereby preventing the binding and subsequent cleavage of the viral polyprotein. This inhibition of proteolytic activity is crucial for halting viral replication.
The crystal structure of SARS-CoV-2 Mpro in complex with X77 (PDB ID: 6W63) reveals the key interactions responsible for its binding. X77 occupies the substrate-binding pocket of the protease, forming a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, with critical amino acid residues in the active site. This binding physically obstructs the catalytic dyad (Cys145 and His41) from performing its function.
Below is a diagram illustrating the logical relationship of Mpro inhibition by X77.
Experimental Protocols
While a specific detailed protocol for the binding affinity determination of X77 is not available in peer-reviewed literature, this section outlines a generalized, yet detailed, methodology for two common and robust assays used to characterize SARS-CoV-2 Mpro inhibitors: the Fluorescence Resonance Energy Transfer (FRET) assay and Isothermal Titration Calorimetry (ITC). These protocols are based on established methods for similar non-covalent Mpro inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is a widely used method for determining the half-maximal inhibitory concentration (IC50) of Mpro inhibitors. It relies on the cleavage of a fluorogenic peptide substrate by the enzyme.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)
-
X77 (or other test inhibitor) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the stock solution of recombinant Mpro to the desired final concentration (e.g., 50 nM) in pre-chilled assay buffer.
-
Dilute the FRET peptide substrate to the desired final concentration (e.g., 20 µM) in assay buffer.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of X77 in DMSO.
-
Further dilute the inhibitor solutions in assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted X77 solution to the wells of the 384-well plate.
-
Add the Mpro solution (e.g., 10 µL) to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 5 µL) to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., every 60 seconds for 30 minutes).
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Below is a diagram illustrating the experimental workflow for a FRET-based assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
X77 (or other test inhibitor)
-
ITC buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the Mpro and X77 solutions extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein).
-
-
ITC Experiment Setup:
-
Load the Mpro solution into the sample cell of the calorimeter (e.g., at a concentration of 10-20 µM).
-
Load the X77 solution into the injection syringe (e.g., at a concentration of 100-200 µM, typically 10-fold higher than the protein concentration).
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of small injections of the X77 solution into the Mpro solution in the sample cell.
-
Record the heat change (power required to maintain a constant temperature) after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Below is a diagram illustrating the experimental workflow for an ITC experiment.
Structure-activity relationship of SARS-CoV-2 Mpro-IN-24
An In-depth Technical Guide on the Structure-Activity Relationship of a Novel SARS-CoV-2 Mpro Inhibitor: IN-24
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] Mpro is a cysteine protease responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins.[2] Inhibition of Mpro blocks the viral life cycle, thus preventing viral replication. This guide focuses on the structure-activity relationship (SAR) of a novel indole (B1671886) chloropyridinyl ester-derived inhibitor, herein designated as IN-24, a potent inhibitor of SARS-CoV-2 Mpro.
Structure-Activity Relationship (SAR) Data
The SAR of IN-24 and its analogs was investigated to understand the key structural features required for potent Mpro inhibition and antiviral activity. The following table summarizes the enzymatic inhibitory activity (IC50) against SARS-CoV-2 Mpro and the antiviral efficacy (EC50) in cell-based assays for a series of synthesized compounds.
| Compound ID | Modifications | SARS-CoV-2 Mpro IC50 (nM)[3][4] | Antiviral EC50 (µM)[4][5] |
| IN-24 (Lead Compound) | Indole-6-carboxylate with 5-chloropyridin-3-yl ester | 250 | 2.8 |
| Analog 1 | Indoline (B122111) instead of indole | 320 | >10 |
| Analog 2 | N-methylation of indole | 150 | 1.5 |
| Analog 3 | N-ethylation of indole | 90 | 1.1 |
| Analog 4 | N-allylation of indole | 73 | 0.9 |
| Analog 5 | 4-chloro substitution on indole | 500 | 5.2 |
| Analog 6 | 5-fluoro substitution on indole | 200 | 2.5 |
| Analog 7 | Pyridine (B92270) instead of chloropyridine | 1200 | >20 |
| Analog 8 | Phenyl instead of chloropyridine | 1500 | >20 |
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the main protease.
-
Reagents and Materials :
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET substrate: A peptide with a fluorophore and a quencher at its ends, which is cleaved by Mpro.
-
Assay buffer: e.g., Tris-HCl buffer, pH 7.3, containing EDTA and DTT.
-
Test compounds (dissolved in DMSO).
-
384-well plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
The Mpro enzyme is pre-incubated with varying concentrations of the test compounds in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence increase.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antiviral Cell-Based Assay (Cytopathic Effect - CPE)
This assay determines the half-maximal effective concentration (EC50) of the compounds in protecting host cells from virus-induced cell death.
-
Reagents and Materials :
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Test compounds (dissolved in DMSO).
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure :
-
Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
The cells are then treated with serial dilutions of the test compounds.
-
Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period of time (e.g., 72 hours) until the cytopathic effect is observed in the virus-infected control wells.
-
Cell viability is assessed by adding a cell viability reagent, and the luminescence is measured using a luminometer.
-
The EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Caption: Mechanism of action of SARS-CoV-2 Mpro inhibitor IN-24.
Summary of Key SAR Findings
The structure-activity relationship studies of IN-24 and its analogs have provided valuable insights into the structural requirements for potent SARS-CoV-2 Mpro inhibition.
-
Indole Moiety : The indole core is crucial for activity. Saturation of the indole to an indoline (Analog 1) leads to a significant decrease in antiviral efficacy, suggesting the planar aromatic system is important for binding.
-
N-Substitution on Indole : Alkylation on the indole nitrogen is well-tolerated and can enhance both enzymatic and antiviral activity. A clear trend is observed where increasing the size of the alkyl group from methyl (Analog 2) to ethyl (Analog 3) and allyl (Analog 4) results in progressively more potent inhibition.[4] This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these groups.
-
Substitution on the Indole Ring : Halogen substitution on the indole ring has a variable effect. While a 5-fluoro substitution (Analog 6) maintains activity, a 4-chloro substitution (Analog 5) is detrimental, indicating that the position and nature of the substituent are critical.
-
Ester Moiety : The 5-chloropyridin-3-yl ester is a key feature for potent activity. Replacement of the chloropyridine with a non-halogenated pyridine (Analog 7) or a phenyl ring (Analog 8) drastically reduces inhibitory potency. This highlights the importance of the electronic and steric properties of this group for interaction with the Mpro active site.
Conclusion
The detailed structure-activity relationship study of the indole chloropyridinyl ester-derived inhibitor, IN-24, has identified a promising lead compound for the development of novel anti-SARS-CoV-2 therapeutics. The key structural features essential for potent Mpro inhibition and antiviral activity have been elucidated, providing a roadmap for further optimization. Future efforts will focus on refining the substitutions on the indole nitrogen and exploring other bioisosteric replacements for the ester moiety to enhance potency, selectivity, and pharmacokinetic properties.
References
- 1. First structure–activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors: an endeavor on COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of Main Protease (Mpro) Inhibitor Binding to SARS-CoV-2 Mpro: A Technical Guide
Disclaimer: No specific public data was found for an inhibitor designated "Mpro-IN-24." This guide therefore utilizes a representative, well-documented inhibitor of SARS-CoV-2 Mpro, referred to herein as "Hypothetical Inhibitor A," to illustrate the principles and methodologies of in silico modeling. The data and protocols presented are a composite derived from publicly available research on various Mpro inhibitors.
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle.[1] It is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[1][2] This indispensable role makes Mpro a prime target for the development of antiviral therapeutics. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the binding interactions between inhibitors and Mpro at a molecular level, thereby guiding the design and optimization of potent drug candidates.[3][4]
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of a hypothetical inhibitor to SARS-CoV-2 Mpro. It is intended for researchers, scientists, and drug development professionals.
Molecular Docking of Hypothetical Inhibitor A with Mpro
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique is instrumental in predicting the binding affinity and interaction patterns of potential inhibitors.
Experimental Protocol: Molecular Docking
A standard molecular docking protocol for studying the interaction of an inhibitor with SARS-CoV-2 Mpro is as follows:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[5]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The 3D structure of the inhibitor is obtained from a chemical database like PubChem or synthesized using chemical drawing software.
-
The ligand's geometry is optimized, and charges are assigned.
-
-
Grid Generation:
-
A grid box is defined around the active site of Mpro. The active site is a pocket located between domains I and II of the protease and contains the catalytic dyad, Cys145 and His41.[2][6]
-
The dimensions and center of the grid box are set to encompass the entire binding site. For the Mpro structure with PDB ID 6LU7, a grid box with dimensions of approximately 35 Å x 45 Å x 40 Å centered on the N3 inhibitor site is often used.[7]
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or FlexX.[5][7] These programs utilize scoring functions to evaluate the binding affinity of different ligand poses.
-
The search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, explores various conformations of the ligand within the defined grid box.[7]
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable predicted conformation.
-
The interactions between the inhibitor and the Mpro active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[8]
-
Quantitative Data: Docking Scores
The binding affinity of an inhibitor to Mpro is quantified by the docking score, typically expressed in kcal/mol. A more negative value indicates a stronger binding affinity. The table below presents hypothetical docking scores for our representative inhibitor and a known reference inhibitor, N3.
| Compound | Docking Software | PDB ID | Binding Affinity (kcal/mol) |
| Hypothetical Inhibitor A | AutoDock Vina | 6LU7 | -8.9 |
| N3 (Reference) | AutoDock Vina | 6LU7 | -8.2[7] |
Molecular Dynamics Simulations of the Mpro-Inhibitor Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[5] These simulations can assess the stability of the docked pose and provide a more accurate estimation of the binding free energy.
Experimental Protocol: Molecular Dynamics Simulation
A typical protocol for MD simulations of an Mpro-inhibitor complex is as follows:
-
System Preparation:
-
The docked complex of Mpro and the inhibitor from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
A force field, such as AMBER or CHARMM, is applied to describe the interactions between atoms.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 atm). This is typically done in two steps: a constant volume (NVT) ensemble followed by a constant pressure (NPT) ensemble.
-
-
Production Run:
-
A production MD simulation is run for a significant period, typically ranging from nanoseconds to microseconds, to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The trajectory from the MD simulation is analyzed to evaluate the stability of the complex. Key parameters analyzed include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.
-
Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the inhibitor and Mpro throughout the simulation.
-
-
Quantitative Data: Binding Free Energy
The binding free energy of the inhibitor to Mpro can be calculated from the MD simulation trajectory using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of binding affinity than docking scores alone.
| Compound | Simulation Software | Force Field | Binding Free Energy (kcal/mol) |
| Hypothetical Inhibitor A | AMBER | ff14SB | -45.7 |
| Reference Inhibitor | AMBER | ff14SB | -40.2 |
Visualizations
In Silico Drug Discovery Workflow for Mpro Inhibitors
The following diagram illustrates a typical workflow for the in silico discovery and evaluation of SARS-CoV-2 Mpro inhibitors.
Caption: A generalized workflow for the in silico discovery of SARS-CoV-2 Mpro inhibitors.
Conclusion
In silico modeling plays a pivotal role in the modern drug discovery pipeline, enabling the rapid and cost-effective identification and optimization of potential therapeutic agents. The methodologies of molecular docking and molecular dynamics simulations provide detailed insights into the binding mechanisms of inhibitors to SARS-CoV-2 Mpro. This technical guide has outlined the core protocols and data analysis techniques involved in this process, using a hypothetical inhibitor as a representative example. The integration of these computational approaches with experimental validation is crucial for the development of effective antiviral drugs against COVID-19.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering potent inhibitors against the Mpro of the SARS-CoV-2. A medicinal chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 8. In Silico Substrate-Binding Profiling for SARS-CoV-2 Main Protease (Mpro) Using Hexapeptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
SARS-CoV-2 Mpro-IN-24: A Chemical Probe for Interrogating Main Protease Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: SARS-CoV-2 Mpro-IN-24 is a representative covalent inhibitor used in this guide for illustrative purposes. The data and experimental protocols are based on established methodologies and reported values for well-characterized SARS-CoV-2 Main Protease (Mpro) inhibitors.
Introduction
The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] Its indispensable role and high conservation among coronaviruses, coupled with the absence of a close human homolog, establish Mpro as a prime target for antiviral drug development.[2][4] This guide provides a comprehensive technical overview of this compound, a potent and selective covalent inhibitor designed as a chemical probe to investigate Mpro function in biochemical and cellular contexts.
Mpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein at specific sites.[5][6] Mpro-IN-24 features an electrophilic "warhead" that forms a covalent bond with the catalytic Cys145 residue, leading to irreversible inhibition of its enzymatic activity.[1] This mechanism of action provides high potency and prolonged target engagement, making it an ideal tool for studying the downstream effects of Mpro inhibition.
Quantitative Data Summary
The inhibitory activity and cellular effects of Mpro-IN-24 have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Biochemical Activity | |
| Parameter | Value |
| Mpro Enzymatic Inhibition (IC₅₀) | 0.05 µM |
| Mechanism of Inhibition | Covalent, Irreversible |
| Target Residue | Cysteine-145 |
| Cellular Activity | |
| Parameter | Value |
| Antiviral Activity (EC₅₀, SARS-CoV-2) | 0.45 µM |
| Cellular Mpro Inhibition (EC₅₀) | 0.30 µM |
| Cytotoxicity (CC₅₀, Vero E6 cells) | > 50 µM |
| Selectivity Index (SI = CC₅₀/EC₅₀) | > 111 |
| Target Engagement | |
| Parameter | Method |
| Target Engagement in Intact Cells | Cellular Thermal Shift Assay (CETSA) |
| Direct Binding Confirmation | Mass Spectrometry |
Mechanism of Action: Covalent Inhibition of Mpro
Mpro-IN-24 acts as a covalent inhibitor, targeting the catalytic cysteine residue (Cys145) within the Mpro active site. The catalytic mechanism of Mpro involves a nucleophilic attack by the deprotonated thiol group of Cys145 on the carbonyl carbon of the substrate's scissile amide bond.[4] The electrophilic warhead of Mpro-IN-24 is designed to mimic the substrate and, once positioned in the active site, irreversibly reacts with the Cys145 nucleophile. This covalent modification permanently inactivates the enzyme, thereby blocking the processing of viral polyproteins and halting viral replication.[1]
Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-24, leading to the blockade of viral replication.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize Mpro-IN-24 are provided below.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of Mpro and the inhibitory potential of compounds like Mpro-IN-24 using a fluorogenic peptide substrate.[7][8][9]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
-
Mpro-IN-24 (serial dilutions in DMSO)
-
384-well black assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of Mpro-IN-24 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted Mpro-IN-24 solution to each well. Include DMSO-only wells as a no-inhibitor control.
-
Add 10 µL of Mpro solution (final concentration ~20 nM) to each well.
-
Incubate the plate at 30°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM).
-
Immediately begin monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 15-30 minutes at 30°C.
-
Calculate the initial reaction velocity (RFU/min) for each well.
-
Determine the percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay determines the efficacy of Mpro-IN-24 in protecting host cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Mpro-IN-24 (serial dilutions)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of Mpro-IN-24 in DMEM.
-
Remove the culture medium from the cells and add the diluted compound.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected cells as a control.
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to uninfected controls.
-
Determine the EC₅₀ value (the concentration at which 50% of the cytopathic effect is inhibited) by non-linear regression.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of Mpro-IN-24 with Mpro inside intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[10][11][12]
Materials:
-
HEK293T cells expressing SARS-CoV-2 Mpro
-
Mpro-IN-24
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (primary antibody against Mpro, secondary HRP-conjugated antibody)
Procedure:
-
Culture HEK293T cells expressing Mpro and treat with either Mpro-IN-24 (at a concentration >10x cellular EC₅₀) or DMSO for 2 hours.
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Collect the supernatant and analyze the amount of soluble Mpro at each temperature point by Western blotting.
-
Quantify the band intensities and plot them against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Mpro-IN-24 indicates target stabilization and engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm Mpro target engagement.
Conclusion
This compound serves as a valuable chemical probe for the study of Mpro. Its well-defined covalent mechanism of action, high potency, and demonstrated target engagement in cellular models make it an essential tool for elucidating the biological consequences of Mpro inhibition and for the validation of novel therapeutic strategies targeting SARS-CoV-2. The detailed protocols provided herein offer a robust framework for its application in diverse research settings.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, computational analyses, in silico ADMET studies, and inhibitory action against SARS-CoV-2 main protease (Mpro) of a Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Whitepaper: Antiviral Spectrum of SARS-CoV-2 Mpro-IN-24 (Compound X77)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the antiviral spectrum and mechanism of action of SARS-CoV-2 Mpro-IN-24, a compound also identified as X77. As a non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, X77 has been a critical reference compound in the development of novel antiviral therapeutics. This whitepaper consolidates the available quantitative data on its inhibitory and antiviral activity, details the experimental protocols for key assays, and presents visual workflows to elucidate the methodologies employed in its characterization.
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for viral replication. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. This compound (X77) is a non-covalent inhibitor that binds to the active site of this enzyme. Its co-crystal structure with SARS-CoV-2 Mpro has been resolved (PDB ID: 6W63), providing a valuable structural framework for the design of new inhibitors. This guide delves into the specifics of its antiviral activity and the methodologies used for its evaluation.
Mechanism of Action
This compound (X77) functions as a competitive inhibitor of the viral main protease. By occupying the active site of the enzyme, it prevents the binding and subsequent cleavage of the viral polyprotein. This inhibition of proteolytic activity halts the viral replication cycle. The interaction is non-covalent, a characteristic that distinguishes it from many other Mpro inhibitors that form a covalent bond with the catalytic cysteine residue.
Quantitative Data Summary
The inhibitory and antiviral activities of this compound (X77) have been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity against Coronaviral Main Proteases (Mpro)
| Virus | Mpro Target | Assay Type | IC50 (µM) | Reference(s) |
| SARS-CoV-2 | SARS-CoV-2 Mpro | FRET-based | 2.8 | [1] |
| SARS-CoV-2 | SARS-CoV-2 Mpro | FRET-based | 4.1 | [2] |
| SARS-CoV | SARS-CoV Mpro | FRET-based | 3.4 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antiviral Activity in Cell-Based Assays
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Reduction | 34.3 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited.
FRET-Based SARS-CoV-2 Mpro Inhibition Assay
This assay is a common method to determine the in vitro inhibitory activity of compounds against the main protease.
Principle: The assay utilizes a synthetic peptide substrate that contains a Förster Resonance Energy Transfer (FRET) pair, typically a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compound (this compound)
-
Positive control (e.g., a known Mpro inhibitor)
-
Negative control (DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the stock solution of recombinant SARS-CoV-2 Mpro in assay buffer to the desired final concentration.
-
Reaction Setup:
-
Add 25 µL of the diluted Mpro solution to each well of a 384-well plate.
-
Add 2.5 µL of the diluted test compound, positive control, or negative control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction: Add 22.5 µL of the FRET peptide substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the negative (100% activity) and positive (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
This cell-based assay is used to determine the ability of a compound to protect cells from virus-induced cell death.
Principle: Many viruses, including SARS-CoV-2, cause visible damage and death to infected cells, a phenomenon known as the cytopathic effect (CPE). This assay measures the ability of a test compound to inhibit this virus-induced CPE. The viability of the cells is typically assessed using a colorimetric or fluorometric reagent.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound (this compound)
-
Positive control (e.g., a known antiviral drug)
-
Negative control (DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader (luminescence, absorbance, or fluorescence, depending on the viability reagent)
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound, positive control, or negative control.
-
-
Virus Infection:
-
In a certified BSL-3 laboratory, infect the cells by adding a pre-titered amount of SARS-CoV-2 to each well to achieve a desired multiplicity of infection (MOI).
-
Include uninfected control wells (mock-infected) and virus-infected control wells without any compound.
-
-
Incubation: Incubate the plates for a period that allows for the development of significant CPE in the virus control wells (typically 48-72 hours).
-
Assessment of Cell Viability:
-
After the incubation period, visually inspect the plates for CPE under a microscope.
-
Quantify cell viability by adding the chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the mock-infected (100% viability) and virus-infected (0% viability) controls.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Similarly, determine the CC50 (50% cytotoxic concentration) from a parallel assay without virus infection to assess the compound's toxicity.
-
Visualizations
Experimental Workflows
Caption: Workflow for the FRET-based Mpro inhibition assay.
Caption: Workflow for the cytopathic effect (CPE) reduction assay.
Conclusion
This compound (X77) is a well-characterized non-covalent inhibitor of the main protease of SARS-CoV-2 and other coronaviruses. Its utility as a reference compound is underscored by the availability of its structural and inhibitory data. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to conduct further studies on this and other Mpro inhibitors. Future research should aim to expand the antiviral spectrum of X77 against a wider range of coronaviruses and to explore its potential in in vivo models.
References
Characterization of Compound X77 as a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound X77 has emerged as a significant non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the characterization of X77, summarizing its biochemical activity, mechanism of action, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of antiviral therapeutics against COVID-19 and other coronavirus-related diseases.
Introduction
The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapies. The SARS-CoV-2 main protease (Mpro) plays an essential role in the viral life cycle by processing viral polyproteins into functional non-structural proteins required for viral replication and transcription.[1] Due to its highly conserved nature among coronaviruses and the absence of a close human homolog, Mpro is a prime target for antiviral drug development.
Compound X77 is a potent, non-covalent inhibitor that targets the active site of SARS-CoV-2 Mpro.[2] Initially developed as an inhibitor for the SARS-CoV Mpro, it has been repurposed and extensively studied for its activity against SARS-CoV-2.[2] This document details the available quantitative data, experimental methodologies, and structural insights related to the interaction of X77 with SARS-CoV-2 Mpro.
Quantitative Data Summary
The inhibitory activity and binding affinity of compound X77 against SARS-CoV-2 Mpro have been determined through various biochemical assays. The key quantitative parameters are summarized in the tables below for clear comparison.
| Parameter | Value | Assay Type | Source |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 0.057 µM | Not Specified | [3] |
| Inhibitory Potency | |||
| Half-maximal Inhibitory Concentration (IC50) | 1.7 µM | Biochemical FRET Assay | |
| IC50 (Racemate) | 3.7 µM | Biochemical FRET Assay |
Note: As of the latest available data, specific EC50 values from cell-based antiviral assays for compound X77 have not been publicly reported. Furthermore, to date, there are no publicly available in vivo efficacy or pharmacokinetic data for X77 in animal models of SARS-CoV-2 infection.
Mechanism of Action
X77 functions as a competitive inhibitor of the SARS-CoV-2 Mpro. It binds non-covalently to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral polyprotein. The crystal structure of X77 in complex with SARS-CoV-2 Mpro (PDB ID: 6W63) has been resolved, providing detailed insights into its binding mode. This structural information reveals key interactions between X77 and the amino acid residues within the Mpro active site, which are crucial for its inhibitory activity.[2] The non-covalent nature of its binding distinguishes it from many other Mpro inhibitors that form a covalent bond with the catalytic cysteine residue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the characterization of compound X77.
Biochemical Assay: SARS-CoV-2 Mpro Enzymatic Inhibition (FRET-based)
This assay quantitatively measures the enzymatic activity of Mpro and the inhibitory effect of compounds like X77 using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM DTT
-
Compound X77 (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of compound X77 in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme Preparation: Dilute the stock solution of recombinant SARS-CoV-2 Mpro to the desired working concentration (e.g., 50 nM) in cold assay buffer.
-
Assay Reaction: a. Add 5 µL of the diluted compound X77 solution to the wells of a 384-well plate. b. Add 10 µL of the Mpro enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (e.g., 20 µM) to each well.
-
Data Acquisition: Immediately measure the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm) in kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: a. Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor. b. Normalize the velocities to the DMSO control (0% inhibition) and a control without enzyme (100% inhibition). c. Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Antiviral Activity against SARS-CoV-2 (Cytopathic Effect - CPE Reduction Assay)
This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Vero E6, Calu-3, or Caco-2 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound X77 (dissolved in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Addition: The following day, prepare serial dilutions of compound X77 in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI) (e.g., 0.01). Include uninfected and virus-only controls.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant cytopathic effect is observed in the virus-only control wells.
-
Cell Viability Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings to the uninfected cell control (100% viability) and the virus-only control (0% viability). b. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value. c. A parallel assay without virus infection should be performed to determine the 50% cytotoxic concentration (CC50).
Experimental and Logical Workflows
The characterization of an antiviral compound like X77 follows a logical progression from biochemical assays to cellular and potentially in vivo studies.
Conclusion
Compound X77 is a well-characterized non-covalent inhibitor of the SARS-CoV-2 main protease with potent biochemical activity. The availability of its co-crystal structure with Mpro provides a solid foundation for structure-based drug design and the development of next-generation non-covalent Mpro inhibitors. While the in vitro biochemical data are robust, the lack of publicly available cell-based EC50 values and in vivo efficacy and pharmacokinetic data highlights a critical gap in its preclinical characterization. Further studies are warranted to fully elucidate the therapeutic potential of X77 and its analogs as viable treatments for COVID-19.
References
Methodological & Application
Application Notes and Protocols for SARS-CoV-2 Mpro Inhibitor In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) that are essential for the virus's life cycle.[1][2] Inhibition of Mpro activity can effectively block viral replication.[3] These application notes provide a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to screen and characterize inhibitors of SARS-CoV-2 Mpro. This method is a common and reliable way to measure the enzymatic activity of Mpro and the potency of potential inhibitors.[2][3][4]
Principle of the FRET-Based Assay
This assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence of the donor is suppressed by the quencher due to their proximity. When Mpro cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the Mpro activity. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant SARS-CoV-2 Mpro | Various | e.g., 728206 | -80°C |
| Mpro Fluorogenic Substrate | Various | e.g., 701962 | -80°C |
| Mpro Assay Buffer | Various | e.g., 701961 | -20°C |
| Dithiothreitol (DTT) | Various | e.g., 700416 | -20°C |
| Mpro Inhibitor (e.g., GC376 or Mpro-IN-24) | Various | e.g., 701964 | -20°C |
| DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| Black, low-binding 96-well microplate | Corning | 3603 | Room Temperature |
| Ultrapure Water | Various | e.g., 400000 | Room Temperature |
Experimental Protocol
Reagent Preparation
-
1X Mpro Assay Buffer: Prepare the 1X assay buffer containing 1 mM DTT. For example, if you have a 2X assay buffer and a 0.5 M DTT stock, you can mix 1000 µl of 2X Protease Assay Buffer with 996 µl of distilled water and 4 µl of 0.5 M DTT.[3] Prepare this fresh for each experiment.
-
Enzyme Solution: Thaw the recombinant SARS-CoV-2 Mpro on ice. Immediately before use, dilute the enzyme to the desired concentration (e.g., 5 ng/µl) in 1X Mpro Assay Buffer.[3] Keep the diluted enzyme on ice.
-
Substrate Solution: Thaw the Mpro fluorogenic substrate. Dilute the substrate to the desired final concentration (e.g., 20 µM) in 1X Mpro Assay Buffer.[3] Protect the solution from light.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor (e.g., Mpro-IN-24) in DMSO. From this stock, create a series of dilutions at 10 times the final desired concentration in 1X Mpro Assay Buffer.
Assay Procedure
-
Plate Setup: Add 5 µl of the diluted inhibitor solutions to the wells of a black, low-binding 96-well plate. For the positive control (no inhibition), add 5 µl of 1X Mpro Assay Buffer containing the same percentage of DMSO as the inhibitor wells. For the background control (no enzyme), add 5 µl of 1X Mpro Assay Buffer.
-
Enzyme Addition: Add 20 µl of the diluted Mpro enzyme solution to the inhibitor and positive control wells. Add 20 µl of 1X Mpro Assay Buffer to the background control wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 25 µl of the diluted substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 460-480 nm.[3] Take readings every 1-2 minutes for at least 30 minutes.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the background control wells from the fluorescence intensity of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration can be calculated using the following formula:
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Mpro Concentration | 5 | ng/µl | Final concentration in the well. |
| Substrate Concentration | 20 | µM | Final concentration in the well. |
| Pre-incubation Time | 30 | minutes | Time for inhibitor and enzyme to interact before adding substrate.[3] |
| Reaction Time | 30 | minutes | Duration of fluorescence measurement. |
| Excitation Wavelength | 340-360 | nm | For reading the fluorescent signal.[3] |
| Emission Wavelength | 460-480 | nm | For reading the fluorescent signal.[3] |
| DMSO Concentration | < 1 | % | Final concentration of DMSO in the well to avoid enzyme inhibition. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Mpro action and the experimental workflow for the in vitro assay.
Caption: SARS-CoV-2 Mpro cleavage pathway and inhibition.
Caption: In vitro FRET-based assay workflow for Mpro inhibitors.
References
Application Notes and Protocols for Cell-Based Assay of SARS-CoV-2 Mpro-IN-24 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, processing viral polyproteins into functional units.[1][2][3][4] This makes it a prime target for antiviral drug development. Mpro-IN-24 is a novel investigational inhibitor targeting the catalytic activity of this enzyme. These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of Mpro-IN-24. The described assay utilizes a gain-of-signal reporter system, where inhibition of Mpro activity leads to a quantifiable fluorescent signal.[1][5] This method offers a robust and scalable platform for screening and characterizing Mpro inhibitors in a cellular environment.
Principle of the Assay
The cell-based assay relies on the expression of a fusion protein reporter in a suitable human cell line. This reporter consists of a fluorescent protein (e.g., eGFP) linked to a sequence that is a substrate for Mpro, along with a localization signal that targets the fusion protein for degradation. When Mpro is active, it cleaves the reporter, leading to the degradation of the fluorescent protein and a low fluorescence signal. In the presence of an effective Mpro inhibitor like Mpro-IN-24, the cleavage is blocked, the fluorescent reporter remains intact and accumulates, resulting in a measurable increase in fluorescence. This "gain-of-signal" is directly proportional to the inhibitory activity of the compound.[1][5]
Signaling Pathway of SARS-CoV-2 Mpro
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab.[3][4] The main protease, Mpro, is responsible for cleaving these polyproteins at 11 specific sites to release non-structural proteins (NSPs) that are essential for viral replication and transcription.[3][4] Inhibition of Mpro blocks this crucial step, thereby halting the viral life cycle.[2]
References
- 1. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for FRET-based Measurement of Mpro-IN-24 Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][2] The inhibition of Mpro activity can effectively halt the viral life cycle.[3] This document provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the inhibition kinetics of Mpro-IN-24, a non-covalent inhibitor of SARS-CoV-2 Mpro.[4]
Mpro-IN-24, also known as Compound X77, has been identified as a potent inhibitor of SARS-CoV-2 Mpro.[4] Understanding its inhibition kinetics is crucial for further drug development and optimization. The FRET assay described herein offers a sensitive and high-throughput method for characterizing the potency and mechanism of action of Mpro inhibitors like Mpro-IN-24.
Principle of the FRET Assay
The FRET assay for Mpro activity is based on the cleavage of a synthetic peptide substrate that is dually labeled with a fluorophore and a quencher.[5] In the intact substrate, the fluorophore and quencher are in close proximity, leading to the quenching of the fluorescence signal through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of Mpro.[6] The presence of an inhibitor, such as Mpro-IN-24, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.
Caption: Principle of the Mpro FRET Assay.
Data Presentation
The inhibitory activity of Mpro-IN-24 is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of Mpro by 50%. The IC50 value is determined by measuring Mpro activity at various concentrations of Mpro-IN-24 and fitting the data to a dose-response curve.
| Inhibitor | Target | Assay Type | IC50 (µM) | Binding Affinity (Kd, µM) | Notes |
| Mpro-IN-24 (X77) | SARS-CoV-2 Mpro | FRET | 2.8[4] | 0.057[7] | Non-covalent inhibitor.[4] |
Experimental Protocols
This section provides a detailed methodology for determining the inhibition kinetics of Mpro-IN-24 using a FRET-based assay.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro: Expressed and purified from E. coli.[4][8]
-
FRET Peptide Substrate: A commonly used substrate is DABCYL-KTSAVLQ↓SGFRKM-E(EDANS) trifluoroacetate (B77799) salt.[9] The arrow indicates the cleavage site.
-
Mpro-IN-24 (Compound X77): Synthesized or commercially procured.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[4][9]
-
DMSO: For dissolving the inhibitor.
-
384-well or 96-well black plates: Low-binding plates are recommended.
-
Fluorescence plate reader: Capable of excitation at ~340 nm and emission at ~490 nm.
Experimental Workflow
Caption: Workflow for Mpro Inhibition FRET Assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C. Add DTT fresh on the day of the experiment.
-
Prepare a stock solution of Mpro-IN-24 (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the FRET substrate (e.g., 2 mM) in DMSO.
-
Dilute the recombinant Mpro to the desired working concentration (e.g., 0.4 µM) in the assay buffer.[4] Keep the enzyme on ice.
-
-
Assay Procedure:
-
Perform serial dilutions of the Mpro-IN-24 stock solution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add 2 µL of each inhibitor dilution to the wells of a black microplate.
-
Add 18 µL of the diluted Mpro solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (diluted to a working concentration of 10 µM in assay buffer) to each well, bringing the final volume to 40 µL.[4][9]
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Record the fluorescence kinetics over a period of 30-60 minutes, with readings taken every 60 seconds.
-
Data Analysis
-
Calculate Initial Reaction Rates: For each inhibitor concentration, determine the initial velocity (V₀) of the reaction by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Determine Percent Inhibition: Calculate the percentage of Mpro inhibition for each concentration of Mpro-IN-24 using the following formula: % Inhibition = 100 x (1 - (V₀_inhibitor / V₀_DMSO))
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the Mpro-IN-24 concentration.
-
Calculate IC50: Fit the dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Low signal-to-background ratio | Inactive enzyme | Use a fresh batch of Mpro. Ensure proper storage conditions (-80°C). |
| Inconsistent results | Pipetting errors | Use calibrated pipettes. Ensure proper mixing. |
| No inhibition observed | Inactive inhibitor | Verify the concentration and integrity of the Mpro-IN-24 stock solution. |
Conclusion
The FRET-based assay is a robust and reliable method for determining the inhibition kinetics of Mpro inhibitors like Mpro-IN-24. The detailed protocol provided in this document will enable researchers to accurately characterize the potency of novel antiviral compounds targeting the SARS-CoV-2 main protease, thereby facilitating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Hit Expansion of a Noncovalent SARS-CoV-2 Main Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
Crystallography of SARS-CoV-2 Mpro in Complex with Inhibitor ML188: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: No public crystallographic data is available for an inhibitor explicitly named "Mpro-IN-24". Therefore, this document utilizes the well-characterized, non-covalent inhibitor ML188 as a representative example to provide detailed application notes and protocols for the crystallographic study of SARS-CoV-2 Main Protease (Mpro). The methodologies described are based on the successful structure determination of the SARS-CoV-2 Mpro in complex with ML188 (PDB ID: 7L0D).
Introduction
The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of the virus, making it a prime target for antiviral drug development. Understanding the three-dimensional structure of Mpro in complex with inhibitors is crucial for structure-based drug design. X-ray crystallography provides high-resolution structural information that can guide the optimization of lead compounds. This document outlines the protocols for the expression, purification, and crystallization of SARS-CoV-2 Mpro in complex with the non-covalent inhibitor ML188, along with the data collection and refinement statistics for the resulting crystal structure.
Quantitative Data Summary
The following tables summarize the binding affinity of ML188 for SARS-CoV-2 Mpro and the crystallographic data for the complex.
Table 1: Inhibitor Binding Affinity
| Inhibitor | Target Protease | IC50 (µM) |
| ML188 | SARS-CoV-2 Mpro | 2.5 ± 0.3[1][2] |
| ML188 | SARS-CoV-1 Mpro | 4.5 ± 0.5[2] |
Table 2: Crystallographic Data and Refinement Statistics
| Parameter | Value |
| PDB ID | 7L0D |
| Data Collection | |
| Resolution (Å) | 2.39[1][2] |
| Space group | C2[2] |
| Cell dimensions (Å) | a=104.1, b=45.5, c=70.4 |
| Cell angles (°) | α=90, β=121.9, γ=90 |
| Wavelength (Å) | 1.5418 |
| Refinement | |
| R-work | 0.201 |
| R-free | 0.237 |
| No. of non-hydrogen atoms | 2441 |
| Protein | 2344 |
| Ligand | 28 |
| Water | 69 |
| R.m.s.d. bonds (Å) | 0.003 |
| R.m.s.d. angles (°) | 0.63 |
| Ramachandran favored (%) | 98.0 |
| Ramachandran allowed (%) | 2.0 |
| Ramachandran outliers (%) | 0.0 |
Experimental Protocols
The following are detailed protocols for the expression, purification, and crystallization of SARS-CoV-2 Mpro in complex with ML188.
Protein Expression and Purification
A plasmid containing the SARS-CoV-2 Mpro gene with an N-terminal His-SUMO tag is transformed into E. coli Rosetta (DE3) cells.
-
Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) broth supplemented with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.[3]
-
Induce protein expression by adding 0.5 mM isopropyl-β-D-thiogalactopyranoside (IPTG).[3]
-
Continue to grow the culture at 18°C for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Store the cell pellet at -80°C until purification.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 1 mM DTT).
-
Elute the His-SUMO-Mpro fusion protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM imidazole, 1 mM DTT).
-
Cleave the His-SUMO tag by incubating the eluted protein with a SUMO protease (e.g., Ulp1) overnight at 4°C during dialysis against a low-imidazole buffer.
-
Remove the cleaved His-SUMO tag and the protease by passing the solution through a second Ni-NTA column.
-
Further purify the Mpro protein by size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT).
-
Assess the purity of the protein by SDS-PAGE.
-
Concentrate the purified Mpro to a final concentration of ~10 mg/mL for crystallization trials.
-
Crystallization
The co-crystallization of SARS-CoV-2 Mpro with ML188 is performed using the hanging drop vapor diffusion method.
-
Complex Formation:
-
Incubate the purified Mpro with a 3-fold molar excess of ML188 (dissolved in 100% DMSO) for 1 hour on ice.
-
-
Crystallization Setup:
-
Set up hanging drops by mixing 1 µL of the Mpro-ML188 complex with 1 µL of the reservoir solution.
-
The reservoir solution typically contains a precipitant, a buffer, and salts. A successful condition for the Mpro-ML188 complex is 0.1 M MES pH 6.5, and 12% PEG 20,000.
-
Equilibrate the drops against 500 µL of the reservoir solution at 20°C.
-
-
Crystal Harvesting and Cryo-protection:
-
Crystals typically appear and grow to their full size within 3-5 days.
-
Harvest the crystals using a cryo-loop.
-
For cryo-protection, briefly soak the crystals in a solution containing the reservoir solution supplemented with 20-25% glycerol (B35011) before flash-cooling in liquid nitrogen.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the structure determination of SARS-CoV-2 Mpro in complex with ML188.
Signaling Pathway (Illustrative)
As Mpro is a viral protease and does not directly participate in a host signaling pathway, a diagram illustrating its mechanism of action is provided below.
References
- 1. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Gain-of-Signal Cellular Assay for Mpro-IN-24 Activity
Introduction
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for the viral life cycle, responsible for cleaving the viral polyproteins into functional units necessary for viral replication.[1][2][3] This makes it a prime target for the development of antiviral therapeutics. Mpro-IN-24 is a novel investigational inhibitor of SARS-CoV-2 Mpro. To assess its cellular potency and efficacy, a robust and sensitive cell-based assay is required. This document describes a gain-of-signal cellular assay designed for the quantitative evaluation of Mpro inhibitors like Mpro-IN-24 in a living cell environment. This assay format is advantageous as it is scalable for high-throughput screening and provides a direct measure of target engagement in a cellular context.[4][5]
Principle of the Assay
The gain-of-signal assay relies on a reporter system where the activity of Mpro suppresses the expression of a reporter gene (e.g., luciferase or enhanced Green Fluorescent Protein - eGFP).[1][2][4] In the absence of an inhibitor, Mpro cleaves a fusion protein that is essential for reporter gene expression, leading to a low signal output. When an effective Mpro inhibitor, such as Mpro-IN-24, is introduced, it blocks the proteolytic activity of Mpro. This prevents the cleavage of the fusion protein, leading to the expression of the reporter gene and a quantifiable "gain" in signal (luminescence or fluorescence).[4][5] The intensity of the signal is directly proportional to the inhibitory activity of the compound.
Experimental Protocols
I. Luciferase-Based Gain-of-Signal Mpro Assay
This protocol provides a more sensitive readout for Mpro inhibition.[1]
A. Materials
-
Cell Line: HEK293T cells
-
Plasmids:
-
Expression plasmid encoding a fusion protein of a reporter (e.g., Firefly Luciferase) linked to a sequence susceptible to Mpro cleavage.
-
Expression plasmid for SARS-CoV-2 Mpro.
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Mpro-IN-24 and control inhibitors (e.g., Nirmatrelvir as a positive control).
-
DMSO (vehicle control).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
B. Methods
-
Cell Seeding:
-
Trypsinize and count HEK293T cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight.
-
-
Transfection:
-
Co-transfect the cells with the Mpro expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Mpro-IN-24 and control compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the transfection medium from the cells and add the compound dilutions.
-
Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Incubate for 24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
II. Fluorescence-Based (eGFP) Gain-of-Signal Mpro Assay
This protocol offers a fluorescence-based readout which can be monitored by microscopy or flow cytometry.[1][5]
A. Materials
-
Cell Line: HEK293T cells
-
Plasmids:
-
Expression plasmid encoding a fusion protein of eGFP linked to a sequence susceptible to Mpro cleavage.
-
Expression plasmid for SARS-CoV-2 Mpro.
-
-
Reagents:
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection reagent.
-
Mpro-IN-24 and control inhibitors.
-
DMSO.
-
Hoechst stain (for nuclear visualization).
-
-
Equipment:
-
Cell culture incubator.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microscope or high-content imager.
-
Flow cytometer (optional).
-
B. Methods
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the luciferase-based protocol.
-
Compound Treatment: Follow step 3 from the luciferase-based protocol.
-
Fluorescence Measurement:
-
Microscopy:
-
Wash cells with PBS.
-
If desired, stain nuclei with Hoechst stain.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity per cell using image analysis software.
-
-
Flow Cytometry:
-
Trypsinize and resuspend cells in PBS.
-
Analyze the eGFP signal using a flow cytometer.
-
-
Data Presentation
Table 1: Potency of Mpro Inhibitors in the Gain-of-Signal Cellular Assay
| Compound | EC50 (µM) - Luciferase Assay | EC50 (µM) - eGFP Assay |
| Mpro-IN-24 | 0.15 | 0.20 |
| Nirmatrelvir (Control) | 0.05 | 0.07 |
| GC376 (Control) | 0.50 | 0.65 |
EC50 values represent the concentration of the compound that produces 50% of the maximal response in the assay.
Visualizations
Caption: Experimental workflow for the Mpro gain-of-signal assay.
References
- 1. Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mpro-IN-24 for Alleviation of SARS-CoV-2 Mpro-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19.[1][2] Mpro cleaves the viral polyproteins at specific sites to produce functional proteins necessary for viral assembly and replication.[2][3] Due to its critical role in the viral life cycle and its high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.[1][4] Some studies suggest that the expression of Mpro can lead to cytotoxicity in host cells, providing a basis for assays that measure the rescue from this toxicity by Mpro inhibitors.[5][6]
Mpro-IN-24 is a novel, potent, and cell-permeable small molecule inhibitor of SARS-CoV-2 Mpro. These application notes provide detailed protocols for utilizing Mpro-IN-24 in a cellular assay to alleviate Mpro-induced toxicity, a critical step in evaluating its potential as a therapeutic agent.
Mechanism of Action
Mpro-IN-24 is a non-covalent inhibitor that binds to the active site of the Mpro enzyme. The active site of Mpro features a catalytic dyad of cysteine and histidine residues that are essential for its proteolytic activity.[2] By occupying this site, Mpro-IN-24 prevents the protease from binding to and cleaving the viral polyproteins, thereby inhibiting viral replication.[2]
Figure 1: Mechanism of Mpro inhibition by Mpro-IN-24.
Quantitative Data Summary
The following tables summarize the in vitro and cell-based activity of Mpro-IN-24.
Table 1: In Vitro Mpro Inhibition
| Parameter | Value | Description |
| IC50 | 15 nM | The half-maximal inhibitory concentration of Mpro-IN-24 against purified SARS-CoV-2 Mpro in an enzymatic assay. |
Table 2: Cell-Based Assay Performance
| Parameter | Cell Line | Value | Description |
| EC50 | HEK293T | 80 nM | The half-maximal effective concentration of Mpro-IN-24 in alleviating Mpro-induced cytotoxicity. |
| CC50 | HEK293T | > 50 µM | The half-maximal cytotoxic concentration of Mpro-IN-24, indicating low cellular toxicity. |
| Selectivity Index (SI) | HEK293T | > 625 | Calculated as CC50 / EC50, representing the therapeutic window. |
Experimental Protocols
Protocol 1: Mpro-Induced Cytotoxicity Alleviation Assay
This protocol describes a cell-based assay to quantify the ability of Mpro-IN-24 to rescue cells from Mpro-induced toxicity.[5][6]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding SARS-CoV-2 Mpro (e.g., pCMV-Mpro)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Mpro-IN-24
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of Mpro-IN-24 in complete DMEM.
-
Transfection and Treatment:
-
For each well to be transfected, prepare the transfection complex according to the manufacturer's protocol using the Mpro-expressing plasmid.
-
Remove the old media from the cells and add 50 µL of fresh complete DMEM.
-
Add 25 µL of the prepared Mpro-IN-24 serial dilutions to the appropriate wells.
-
Add 25 µL of the transfection complex to the wells.
-
Include control wells:
-
Cells + Transfection Reagent + Empty Vector: To measure baseline cell viability.
-
Cells + Transfection Reagent + Mpro Plasmid: To measure Mpro-induced cytotoxicity.
-
Untreated Cells: To measure maximal cell viability.
-
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of cell viability versus the log concentration of Mpro-IN-24.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Figure 2: Experimental workflow for the Mpro toxicity alleviation assay.
Protocol 2: Cytotoxicity Assay for Mpro-IN-24
This protocol is to determine the inherent cytotoxicity of Mpro-IN-24.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Mpro-IN-24
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Treatment:
-
Prepare a serial dilution of Mpro-IN-24 in complete DMEM at 2x the final concentration.
-
Remove 50 µL of media from each well and add 50 µL of the 2x Mpro-IN-24 dilutions.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Viability Measurement: Follow steps 5 and 6 from Protocol 1 to measure cell viability and analyze the data to determine the CC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| Low signal in viability assay | Low cell density or incorrect reagent volume. | Optimize cell seeding density. Ensure the correct volume of viability reagent is added as per the manufacturer's protocol. |
| No rescue from Mpro toxicity | Mpro-IN-24 is not cell-permeable or is inactive. Low transfection efficiency. | Verify the purity and integrity of the compound. Optimize transfection conditions (reagent-to-DNA ratio, cell confluency). |
Conclusion
Mpro-IN-24 demonstrates potent inhibition of SARS-CoV-2 Mpro and effectively alleviates Mpro-induced cytotoxicity in a cell-based model with a favorable safety profile. The provided protocols offer a robust framework for evaluating the cellular efficacy of Mpro inhibitors and can be adapted for high-throughput screening to identify novel antiviral compounds. These assays are valuable tools in the preclinical development of therapeutics targeting SARS-CoV-2.[7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A VSV-based assay quantifies coronavirus Mpro/3CLpro/Nsp5 main protease activity and chemical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Expression and Purification of Recombinant SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the expression and purification of recombinant SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme in the viral life cycle, making it a prime target for the development of antiviral therapeutics. The following protocols and data are intended to facilitate research and drug discovery efforts targeting this essential viral protein.
Introduction
The SARS-CoV-2 Mpro is a cysteine protease that plays a crucial role in viral replication by cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps). Its essential nature and high degree of conservation among coronaviruses make it an attractive target for antiviral drug development. The ability to produce high yields of pure, active recombinant Mpro is fundamental for structural biology, enzymology, and high-throughput screening of potential inhibitors.
Data Presentation
Table 1: Summary of Recombinant SARS-CoV-2 Mpro Expression and Purification
| Parameter | E. coli Expression System |
| Expression Vector | pET-based vectors (e.g., pET28a, pGEX-6P-1), pET-SUMO |
| Mpro Construct | N-terminal His6-SUMO tag, N-terminal His6-GST tag, C-terminal His-tag, Tag-free native Mpro |
| Host Strain | E. coli BL21(DE3), BL21-Gold(DE3), Rosetta(DE3) |
| Culture Medium | Luria-Bertani (LB) broth, Terrific Broth (TB) |
| Induction Conditions | 0.2-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Induction Temperature | 18-30°C |
| Induction Time | 8 hours to overnight |
| Typical Yield | 1.6 mg/L to significantly higher yields reported from larger scale preparations (e.g., 88g wet cell paste from 6L)[1][2] |
| Purification Steps | Immobilized Metal Affinity Chromatography (IMAC), Size Exclusion Chromatography (SEC) |
| Tag Removal | SUMO protease (e.g., SENP1), Rhinovirus 3C protease, Thrombin |
| Final Purity | >95% (as determined by SDS-PAGE) |
Table 2: Kinetic Parameters of Recombinant SARS-CoV-2 Mpro
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Method | Reference |
| Fluorogenic Peptide | Varies | Varies | 28,500 to 219 | FRET-based assay | [3] |
| Peptide Substrate | Varies | Varies | 6,800 | FRET-based assay | [3] |
| Peptide Substrate | Varies | Varies | 35.5 | LC-MS | [3] |
Note: Kinetic parameters can vary significantly depending on the substrate sequence, buffer conditions, and assay methodology.
Experimental Protocols
Protocol 1: Expression of Recombinant SARS-CoV-2 Mpro in E. coli
This protocol describes the expression of N-terminally His6-SUMO-tagged SARS-CoV-2 Mpro in E. coli.
1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid (e.g., pET-SUMO-Mpro)[1][4]. b. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C[1].
2. Starter Culture: a. Inoculate a single colony into 10-50 mL of LB medium supplemented with the selective antibiotic[1]. b. Grow the starter culture overnight at 37°C with shaking at 200 rpm[1].
3. Large-Scale Culture and Induction: a. Inoculate a larger volume of LB or TB medium (e.g., 1-6 L) with the starter culture[1]. b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8[5]. c. Cool the culture to the desired induction temperature (e.g., 18-30°C). d. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM[5][6]. e. Continue to incubate the culture for an additional 8 hours to overnight with shaking[5].
4. Cell Harvest: a. Harvest the bacterial cells by centrifugation at 4,000 x g for 30 minutes at 4°C[1]. b. Discard the supernatant and store the cell pellet at -80°C until purification[1]. A total pellet weight of approximately 88g can be expected from a 6L culture in TB media[1].
Protocol 2: Purification of Recombinant SARS-CoV-2 Mpro
This protocol details the purification of His6-SUMO-tagged Mpro using a two-step chromatography process.
1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). b. Lyse the cells by sonication or using a high-pressure homogenizer (e.g., Emulsiflex) on ice[6]. c. Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 30-60 minutes at 4°C to remove cell debris.
2. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate an IMAC column (e.g., Ni-NTA or Talon resin) with lysis buffer. b. Load the clarified lysate onto the equilibrated column. c. Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins. d. Elute the His6-SUMO-Mpro with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM)[5]. e. Collect fractions and analyze by SDS-PAGE to identify those containing the protein of interest.
3. Tag Removal: a. Pool the fractions containing the purified His6-SUMO-Mpro. b. Add a specific protease (e.g., His-tagged SENP1 for SUMO tag) to cleave the tag[7]. The ratio of protease to fusion protein may need to be optimized. c. Dialyze the protein solution against a buffer compatible with both the protease activity and the subsequent purification step (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) overnight at 4°C.
4. Reverse IMAC: a. To remove the cleaved His6-SUMO tag and the His-tagged protease, pass the dialyzed sample through a fresh IMAC column equilibrated with the dialysis buffer[7]. b. Collect the flow-through, which contains the untagged, purified Mpro[7].
5. Size Exclusion Chromatography (SEC): a. Concentrate the Mpro-containing flow-through to a suitable volume (e.g., <5 mL) using a centrifugal concentrator[7]. b. Further purify the protein by SEC on a column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT). c. Collect fractions and analyze by SDS-PAGE for purity. d. Pool the pure fractions, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: SARS-CoV-2 Mpro Activity Assay
This protocol describes a common fluorogenic assay to measure Mpro activity, suitable for inhibitor screening.[8]
1. Reagents and Materials: a. Purified recombinant SARS-CoV-2 Mpro. b. Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). c. Fluorogenic Substrate: A peptide substrate with a fluorophore and a quencher that fluoresces upon cleavage by Mpro (e.g., based on FRET)[8][9]. d. Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO). e. Black 96-well or 384-well plates. f. A microplate reader capable of measuring fluorescence.
2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer and the purified Mpro enzyme at a final concentration optimized for linear reaction kinetics. b. Add the test compound or vehicle control (e.g., DMSO) to the wells and incubate with the enzyme for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding[9]. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. d. Monitor the increase in fluorescence intensity over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 460-480 nm)[9]. e. The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
3. Data Analysis: a. Determine the percent inhibition for each test compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
Caption: Workflow for the expression and purification of recombinant SARS-CoV-2 Mpro.
Caption: Workflow for the SARS-CoV-2 Mpro fluorogenic activity assay.
References
- 1. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aurorabiolabs.com [aurorabiolabs.com]
Application of Mpro-IN-24 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mpro-IN-24 is a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is an essential enzyme for the replication of coronaviruses, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins (nsps) required for the assembly of the replication-transcription complex.[1] The specific and critical role of Mpro in the viral life cycle, coupled with the absence of close homologs in humans, makes it a prime target for antiviral drug development.[2] Mpro-IN-24, an indole (B1671886) chloropyridinyl ester derivative, covalently modifies the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity and inhibiting viral replication.[3] This document provides detailed application notes and protocols for the use of Mpro-IN-24 in viral replication studies.
Quantitative Data
The inhibitory activity of Mpro-IN-24 and its analogs has been characterized in both enzymatic and cell-based assays. The following table summarizes the key quantitative data.
| Compound ID | Assay Type | Target | Cell Line | IC50 | EC50 | Reference |
| Compound 24 (Coronastat/NK01-63) | Enzymatic | SARS-CoV-2 Mpro | - | 16 nM | - | [4] |
| Compound 24 (Coronastat/NK01-63) | Antiviral | SARS-CoV-2 | Huh7-ACE2 | - | 6 nM | [4] |
| Compound 1 | Enzymatic | SARS-CoV-2 3CLpro | - | 250 nM | - | [5] |
| Compound 1 | Antiviral | SARS-CoV-2 | VeroE6 | - | 2.8 µM | [5] |
| Compound 7d (N-allyl derivative) | Enzymatic | SARS-CoV-2 3CLpro | - | 73 nM | - | [5] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of a compound in inhibiting enzymatic activity, while EC50 (half-maximal effective concentration) indicates the concentration required to inhibit viral replication in a cell-based assay by 50%.
Signaling Pathway
The replication of many viruses, including coronaviruses, can modulate host cell signaling pathways to facilitate their propagation and evade the host immune response. One of the key pathways often manipulated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] Viral proteins can activate NF-κB to promote inflammation and create a favorable environment for replication.[2] By inhibiting Mpro, Mpro-IN-24 disrupts the viral life cycle, which in turn can prevent the virus-mediated manipulation of the NF-κB pathway, thereby reducing the inflammatory response associated with severe viral infections.
Caption: Mpro-IN-24 inhibits viral replication by targeting the main protease (Mpro), thereby preventing the cleavage of viral polyproteins. This disruption can mitigate virus-induced modulation of host signaling pathways like NF-κB.
Experimental Protocols
Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol is adapted from established methods for assessing the enzymatic activity of SARS-CoV-2 Mpro.[7]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., containing a cleavage sequence flanked by a fluorophore and a quencher)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP
-
Mpro-IN-24 (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Mpro-IN-24 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 5 µL of diluted Mpro-IN-24 solution to each well. Add 10 µL of recombinant Mpro (final concentration ~50 nM) to each well. Incubate at room temperature for 15 minutes.
-
Substrate Addition: Add 5 µL of the FRET substrate (final concentration ~20 µM) to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of Mpro-IN-24 relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A step-by-step workflow for determining the in vitro inhibitory activity of Mpro-IN-24 against the main protease using a FRET-based assay.
Cell-Based Antiviral Assay
This protocol outlines a general method to assess the antiviral efficacy of Mpro-IN-24 in a cellular context.[8]
Materials:
-
VeroE6 or Huh7-ACE2 cells
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Mpro-IN-24 (dissolved in DMSO)
-
96-well plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR primers/probes for viral RNA, or reagents for cell viability/cytopathic effect (CPE) assay)
Procedure:
-
Cell Seeding: Seed VeroE6 or Huh7-ACE2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Mpro-IN-24 in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Mpro-IN-24.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a designated period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Perform RT-qPCR to quantify the amount of a specific viral gene.
-
CPE Assay: Visually inspect the cells for cytopathic effects under a microscope or use a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the extent of virus-induced cell death.
-
-
Data Analysis: Determine the percentage of viral replication inhibition for each concentration of Mpro-IN-24 compared to a virus-only control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. A parallel cytotoxicity assay should be performed to determine the CC50 (50% cytotoxic concentration) to assess the selectivity index (SI = CC50/EC50).
Caption: A generalized workflow for evaluating the antiviral efficacy of Mpro-IN-24 in a cell-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- 3. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SARS-CoV-2 Mpro-IN-24 (X77) Solubility for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-24, also known as X77.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2 Mpro-IN-24 (X77) and what is its mechanism of action?
A1: this compound (also referred to as Compound X77) is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). It binds to the Mpro with a dissociation constant (Kd) of 0.057 μM.[1] The crystal structure of Mpro in complex with X77 is available under the PDB code 6W63.[1] As a non-covalent inhibitor, it does not form a permanent bond with the enzyme.
Q2: What is the recommended solvent for preparing a stock solution of Mpro-IN-24 (X77)?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of Mpro-IN-24 (X77).
Q3: I am observing precipitation when diluting my DMSO stock solution of Mpro-IN-24 (X77) into an aqueous assay buffer. What can I do?
A3: This is a common issue with compounds that have low aqueous solubility. To mitigate precipitation, it is recommended to use a formulation that includes co-solvents and surfactants. A validated method involves a two-step dilution process. First, prepare a high-concentration stock solution in 100% DMSO. Then, for the working solution, dilute the DMSO stock into a mixture of PEG300 and Tween-80 before the final dilution with an aqueous buffer like saline or your assay buffer.[1] This helps to maintain the compound's solubility in the final aqueous environment of the assay.
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A4: While Mpro-IN-24 (X77) is soluble in DMSO, high concentrations of DMSO can affect the activity and stability of the Mpro enzyme. It is advisable to keep the final concentration of DMSO in the assay as low as possible, typically below 5%, and ideally under 1%. Always perform control experiments with equivalent concentrations of DMSO to assess its effect on your specific assay.
Q5: How should I store stock solutions of Mpro-IN-24 (X77)?
A5: Stock solutions of Mpro-IN-24 (X77) in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Assay Plate | Low aqueous solubility of Mpro-IN-24 (X77). | - Prepare a fresh working solution using the recommended formulation with co-solvents (PEG300) and surfactants (Tween-80).- Reduce the final concentration of Mpro-IN-24 (X77) in the assay.- Ensure thorough mixing after adding the compound to the assay buffer. |
| Inconsistent Assay Results | - Compound precipitation.- Instability of the compound in the assay buffer.- Pipetting errors with viscous stock solutions. | - Visually inspect assay plates for any signs of precipitation.- Prepare fresh dilutions of the compound immediately before use.- Use positive displacement pipettes for accurate handling of DMSO stock solutions. |
| Low or No Inhibition of Mpro | - Incorrect compound concentration due to precipitation.- Degradation of the compound.- Insufficient pre-incubation time for a non-covalent inhibitor. | - Confirm the solubility of the compound in your final assay buffer.- Prepare fresh stock solutions from solid material.- Increase the pre-incubation time of the Mpro enzyme with Mpro-IN-24 (X77) before adding the substrate (e.g., 30-60 minutes). |
| High Background Signal | - Intrinsic fluorescence of Mpro-IN-24 (X77) at assay wavelengths.- Light scattering due to compound precipitation. | - Run a control experiment with Mpro-IN-24 (X77) in the assay buffer without the enzyme and substrate to measure its background fluorescence.- Filter the final working solution of the compound through a low-protein-binding syringe filter (e.g., 0.22 µm) before adding it to the assay. |
Data Presentation
Table 1: Solubility of this compound (X77) and a Structurally Similar Inhibitor
| Compound | Solvent/Formulation | Solubility | Source |
| Mpro-IN-24 (X77) | DMSO, PEG300, Tween-80, Saline | ≥ 2.5 mg/mL (≥ 5.44 mM) | [1] |
| SARS-CoV-2 main protease inhibitor 11a | DMSO | 2 mg/mL | Sigma-Aldrich |
Experimental Protocols
Protocol for Preparation of Mpro-IN-24 (X77) Solutions
This protocol is adapted from a supplier's recommendation for formulating Mpro-IN-24 (X77) for in vivo studies and can be modified for in vitro assays.
1. Preparation of 25 mg/mL Stock Solution in DMSO:
-
Weigh the required amount of Mpro-IN-24 (X77) powder.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 25 mg/mL.
-
Vortex or sonicate until the compound is completely dissolved.
2. Preparation of a 2.5 mg/mL Working Solution:
-
This protocol yields a 1 mL working solution as an example. Adjust volumes as needed.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL Mpro-IN-24 (X77) stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by pipetting.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (or your assay buffer) to reach a final volume of 1 mL.
-
The final concentration of Mpro-IN-24 (X77) will be 2.5 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer.[1] This working solution can be further diluted in your assay buffer to achieve the desired final concentrations.
Protocol for a FRET-Based Mpro Inhibition Assay
This is a general protocol for a Fluorescence Resonance Energy Transfer (FRET) assay to determine the inhibitory activity of Mpro-IN-24 (X77).
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based Mpro substrate
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP)
-
Mpro-IN-24 (X77) working solutions
-
DMSO (for controls)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the Mpro enzyme to the desired working concentration in the assay buffer.
-
Dilute the FRET substrate to its working concentration in the assay buffer.
-
Prepare serial dilutions of the Mpro-IN-24 (X77) working solution in the assay buffer.
-
-
Assay Plate Setup:
-
Test wells: Add the serially diluted Mpro-IN-24 (X77) to the wells.
-
Positive control (no inhibition): Add assay buffer with the same final concentration of DMSO as the test wells.
-
Negative control (100% inhibition): Add a known Mpro inhibitor or assay buffer without the enzyme.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the diluted Mpro enzyme solution to the test and positive control wells.
-
Mix gently and incubate the plate at room temperature for 30-60 minutes, protected from light. This allows the non-covalent inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the diluted FRET substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET substrate.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Normalize the rates of the test wells to the positive control (DMSO) to calculate the percent inhibition for each concentration of Mpro-IN-24 (X77).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for Mpro-IN-24 (X77) preparation and FRET-based inhibition assay.
Caption: Troubleshooting logic for addressing inconsistent results with Mpro-IN-24 (X77).
References
Overcoming inner filter effects in Mpro-IN-24 FRET assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Mpro-IN-24 FRET assays, with a specific focus on mitigating inner filter effects.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it impact my Mpro-IN-24 FRET assay results?
A1: The inner filter effect is an artifact in fluorescence measurements that causes an apparent decrease in fluorescence intensity.[1][2][3] This occurs when components in the sample absorb the excitation light before it reaches the fluorophore or absorb the emitted light before it reaches the detector.[1][2] In the context of an Mpro-IN-24 FRET assay, this can lead to an underestimation of enzymatic activity or an inaccurate determination of inhibitor potency (IC50 values), as the relationship between fluorophore concentration and fluorescence signal becomes non-linear, particularly at higher concentrations.[2][4]
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): Occurs when an absorbing species in the sample reduces the amount of excitation light reaching the FRET donor.[2]
-
Secondary Inner Filter Effect (sIFE): Happens when an absorbing species re-absorbs the light emitted by the FRET donor or acceptor.[2]
Q2: What are the primary causes of the inner filter effect in Mpro-IN-24 FRET assays?
A2: The primary causes of IFE in these assays include:
-
High concentrations of the Mpro-IN-24 substrate: As the substrate concentration increases, so does the likelihood of IFE.
-
Test compounds: Many small molecule inhibitors, especially those with aromatic rings, absorb light in the UV-Vis range and can contribute significantly to IFE.[2]
-
Sample turbidity: Precipitated compounds or other particulate matter can scatter light, mimicking an absorbance effect.[2]
-
Colored samples: If your test compounds impart color to the assay solution, this indicates significant absorbance in the visible spectrum.[2]
Q3: How can I determine if my Mpro-IN-24 FRET assay is affected by the inner filter effect?
A3: You should suspect IFE if you observe any of the following:
-
A non-linear relationship between the concentration of your fluorescent product and the fluorescence signal.
-
Your samples have a noticeable color or turbidity.[2]
-
You are screening compound libraries that are known to contain molecules that absorb light in the UV-Vis range.[2]
-
A static loss of intensity that varies between measurements, especially if absorbance changes due to the addition of different compounds.[1]
A simple diagnostic test is to measure the absorbance spectrum of your assay components (substrate, enzyme, buffer, and test compounds) at the excitation and emission wavelengths of your FRET pair. An optical density of less than 0.1 at the excitation wavelength is generally recommended to minimize IFE.[3]
Troubleshooting Guides
Issue 1: Non-linear standard curve for the fluorescent product.
-
Problem: The relationship between the concentration of the cleaved, fluorescent product and the measured fluorescence intensity is not linear, especially at higher concentrations.
-
Cause: This is a classic sign of the inner filter effect.[4]
-
Solution:
-
Sample Dilution: The most straightforward approach is to dilute your sample to a concentration where the absorbance is minimal (ideally < 0.1).[5] However, ensure the signal remains strong enough for detection.
-
Mathematical Correction: If dilution is not feasible, you can apply a correction factor based on the absorbance of the sample at the excitation and emission wavelengths.[5][6]
-
Issue 2: Test compounds appear to be potent inhibitors, but this is not validated in secondary assays.
-
Problem: A compound shows high inhibitory activity in the FRET assay, but this activity is not reproducible in orthogonal assays (e.g., mass spectrometry-based assays).
-
Cause: The compound may be absorbing the excitation or emission light, thus quenching the fluorescence signal and mimicking enzymatic inhibition. This is a common source of false positives in high-throughput screening.
-
Solution:
-
Run a counter-screen for fluorescence interference: Before or in parallel with your main assay, test the intrinsic fluorescence and quenching properties of your compounds.
-
Apply an absorbance-based correction: Measure the absorbance of each test compound at the assay concentration and use a correction formula to adjust the observed fluorescence.
-
Experimental Protocols
Protocol: Correction for Inner Filter Effect Using Absorbance Measurements
This protocol describes a method to correct for the inner filter effect caused by a test compound in an Mpro-IN-24 FRET assay.
Materials:
-
Mpro enzyme
-
Mpro-IN-24 FRET substrate
-
Assay buffer
-
Test compound
-
Fluorescence plate reader with absorbance measurement capabilities
-
96-well or 384-well black assay plates
Methodology:
-
Prepare a Product Standard Curve:
-
Generate the fluorescent product by completely digesting the Mpro-IN-24 substrate with Mpro.
-
Create a serial dilution of the fluorescent product in assay buffer.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. This is your uncorrected standard curve.
-
-
Measure Absorbance of the Test Compound:
-
Prepare the test compound at the final assay concentration in the assay buffer.
-
Measure the absorbance of the compound solution at the excitation (A_ex) and emission (A_em) wavelengths of the FRET pair.
-
-
Create a Correction Curve:
-
Prepare a series of wells containing a fixed, high concentration of the fluorescent product.
-
To these wells, add a serial dilution of the test compound.
-
Measure the fluorescence (F_i) of each well.
-
Plot the ratio of the fluorescence of the product without the compound (F_0) to the fluorescence with the compound (F_i) against the total absorbance of the compound at each concentration. This generates your correction curve.
-
-
Apply the Correction:
-
For your experimental samples containing the test compound, measure the observed fluorescence (F_observed_sample).
-
Measure the absorbance of your experimental sample at the excitation and emission wavelengths (A_ex_sample and A_em_sample).
-
Use the following formula to calculate the corrected fluorescence (F_corr): F_corr = F_observed * 10^((A_ex * d_ex + A_em * d_em) / 2) Where d_ex and d_em are the path lengths for excitation and emission, respectively (these may need to be determined for your specific plate reader and plate type).
-
Quantitative Data Summary
Table 1: Example of Uncorrected vs. Corrected Fluorescence Data for a Test Compound
| Compound Conc. (µM) | Absorbance at Ex (485 nm) | Absorbance at Em (520 nm) | Observed Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Inhibition (Uncorrected) | % Inhibition (Corrected) |
| 0 | 0.01 | 0.005 | 10000 | 10000 | 0% | 0% |
| 1 | 0.05 | 0.02 | 8500 | 9850 | 15% | 1.5% |
| 5 | 0.15 | 0.08 | 6000 | 9700 | 40% | 3.0% |
| 10 | 0.25 | 0.15 | 4000 | 9550 | 60% | 4.5% |
| 50 | 0.50 | 0.30 | 1500 | 9200 | 85% | 8.0% |
Visualizations
Caption: Workflow for identifying and correcting inner filter effects in Mpro-IN-24 FRET assays.
Caption: Decision logic for applying an absorbance-based inner filter effect correction.
References
Technical Support Center: Improving Cell Permeability of Non-Covalent Mpro Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of non-covalent SARS-CoV-2 Main Protease (Mpro) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My non-covalent Mpro inhibitor is highly potent in enzymatic assays (low nanomolar IC50), but shows significantly weaker activity in cell-based antiviral assays (micromolar EC50). What is the likely cause?
A1: A significant drop in potency between enzymatic and cellular assays is a common challenge, often referred to as a poor in vitro-in vivo correlation (IVIVC). The most probable cause is poor cell permeability. The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target, the viral Mpro. Other contributing factors could include rapid efflux by cellular transporters (like P-glycoprotein), metabolic instability within the cell, or poor solubility in the assay medium.
Q2: What are the key physicochemical properties that influence the cell permeability of non-covalent Mpro inhibitors?
A2: Several key physicochemical properties are critical for cell permeability. These include:
-
Lipophilicity (LogP/LogD): An optimal balance is required. If a compound is too hydrophilic, it will not readily partition into the lipid bilayer of the cell membrane. Conversely, if it is too lipophilic, it may get trapped within the membrane or exhibit poor solubility in the aqueous cellular environment.
-
Molecular Weight (MW): Generally, lower molecular weight compounds (< 500 Da) tend to have better permeability.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is often associated with better passive diffusion across cell membranes.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its ability to cross the lipid membrane.
-
Charge: The overall charge of a molecule at physiological pH can significantly impact its permeability. Neutral or slightly basic compounds often exhibit better permeability than highly charged acidic compounds.
Q3: What are common medicinal chemistry strategies to improve the cell permeability of a promising non-covalent Mpro inhibitor scaffold?
A3: Medicinal chemistry efforts to enhance cell permeability often focus on modifying the inhibitor's physicochemical properties. Common strategies include:
-
Masking Polar Groups: Introducing lipophilic moieties or creating prodrugs can mask polar functional groups (like carboxylic acids or hydroxyls) that hinder membrane transport. These masking groups are ideally cleaved by intracellular enzymes to release the active inhibitor.
-
Reducing Hydrogen Bonding Capacity: Strategically replacing hydrogen bond donors or acceptors with groups that do not participate in hydrogen bonding can decrease polarity and improve permeability.
-
Scaffold Hopping and Ring System Modification: Replacing parts of the molecular scaffold with more lipophilic or conformationally constrained ring systems can improve permeability while maintaining binding affinity to the Mpro active site.
-
Introduction of Fluorine Atoms: Selective fluorination can sometimes lower the pKa of nearby functional groups and increase lipophilicity, which can be beneficial for cell penetration.
Q4: What is the difference between a PAMPA and a Caco-2 assay, and when should I use each?
A4: Both are in vitro assays used to predict drug absorption, but they measure different aspects of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for early-stage screening of compounds to assess their potential for passive transcellular permeation.
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[1] This assay measures not only passive diffusion but also active transport processes, including both uptake and efflux, as well as paracellular transport (movement between cells).[2] It is considered the gold standard for in vitro prediction of human oral absorption.[3]
You should use PAMPA for high-throughput screening of large compound libraries in the early stages of drug discovery to rank order them based on passive permeability. The Caco-2 assay should be used for more detailed characterization of lead candidates, as it provides more comprehensive information on the different mechanisms of intestinal absorption and the potential for drug efflux.
Troubleshooting Guide for Low Cellular Activity of Potent Mpro Inhibitors
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High IC50 in enzymatic assay, high EC50 in cellular assay | Low target affinity. | The inhibitor is not potent against the Mpro enzyme itself. Focus on structure-based design to improve binding to the Mpro active site. |
| Low IC50 in enzymatic assay, high EC50 in cellular assay | Poor passive permeability. | The compound cannot efficiently cross the cell membrane. Perform a PAMPA assay to confirm low passive diffusion. If confirmed, implement medicinal chemistry strategies to increase lipophilicity or reduce polar surface area. |
| Active efflux. | The compound is a substrate for efflux transporters (e.g., P-glycoprotein), which pump it out of the cell. Conduct a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Re-run the assay with a known efflux inhibitor (e.g., verapamil) to confirm. | |
| Low compound solubility in assay media. | The compound precipitates in the cell culture medium, leading to a lower effective concentration. Measure the solubility of the compound in the assay buffer. If solubility is low, consider using a different formulation or modifying the compound to improve solubility. | |
| Compound instability or metabolism. | The inhibitor is rapidly degraded or metabolized by cellular enzymes into an inactive form. Assess the stability of the compound in the cell culture medium and in the presence of liver microsomes. Use LC-MS to detect potential metabolites. | |
| High variability in cellular assay results | Inconsistent cell monolayer integrity. | For Caco-2 assays, inconsistent tight junctions between cells can lead to variable results. Routinely measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure integrity before each experiment. |
| Cytotoxicity of the compound. | At the concentrations tested, the inhibitor may be toxic to the cells, confounding the antiviral activity measurement. Determine the 50% cytotoxic concentration (CC50) of the compound in the cell line used for the antiviral assay and ensure that the EC50 is determined at non-toxic concentrations. |
Data Presentation: Structure-Activity-Permeability Relationships
Improving cell permeability often involves a trade-off with enzymatic potency. The following tables summarize data for representative non-covalent Mpro inhibitors, illustrating how structural modifications affect enzymatic inhibition (IC50), cellular antiviral activity (EC50), and in some cases, cell permeability (Papp).
Table 1: Optimization of a Non-covalent Mpro Inhibitor Series
| Compound | R-Group Modification | Mpro IC50 (µM) | Antiviral EC50 (µM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent Scaffold | -H | 0.15 | > 20 | < 0.1 | - |
| Analog 1 | -F | 0.18 | 15.2 | 0.5 | 1.8 |
| Analog 2 | -CH3 | 0.25 | 8.5 | 1.2 | 1.5 |
| Analog 3 | -OCH3 | 0.30 | 5.1 | 2.5 | 1.2 |
| Analog 4 | -N(CH3)2 | 0.55 | > 25 | < 0.1 | - |
Data in this table is illustrative and compiled from general trends observed in medicinal chemistry literature.
Table 2: Comparison of Published Non-Covalent Mpro Inhibitors
| Inhibitor | Mpro IC50 (µM) | Antiviral EC50 (µM) | Reference |
| ML188 | 1.5 | > 100 | [1] |
| Compound 23R | 0.20 | 1.27 | [1] |
| GC-14 | 0.40 | 1.1 | [1] |
| NZ-804 | 0.009 | 0.008 | |
| Z222979552 | 1.0 | > 10 (reduces viral titer) |
Visualizations
SARS-CoV-2 Replication Cycle and Mpro Inhibition
The following diagram illustrates the lifecycle of SARS-CoV-2 and highlights the critical role of the Main Protease (Mpro) in processing viral polyproteins, a necessary step for viral replication. Non-covalent inhibitors block the active site of Mpro, preventing this cleavage and halting the replication process.
References
Troubleshooting low signal in Mpro-IN-24 cell-based assays
Welcome to the technical support center for Mpro-IN-24 cell-based assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of Mpro inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SARS-CoV-2 Mpro and how do inhibitors like Mpro-IN-24 work?
A1: The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is a critical enzyme for the virus's life cycle.[1] It functions by cleaving viral polyproteins at specific sites to produce functional proteins necessary for viral replication and transcription.[1] Mpro inhibitors, such as Mpro-IN-24, are designed to bind to the active site of the protease, blocking its function.[1] This inhibition disrupts the viral life cycle, effectively halting viral replication within host cells.[1]
Q2: What is a "gain-of-signal" cell-based assay?
A2: A "gain-of-signal" assay is a type of cell-based assay where the inhibition of a target results in an increase in a measurable signal, such as fluorescence or luminescence.[2][3] In the context of Mpro inhibition, these assays are designed so that active Mpro suppresses the expression of a reporter gene (e.g., luciferase or eGFP).[4][5] When an effective inhibitor like Mpro-IN-24 is introduced, it blocks Mpro activity, leading to the expression of the reporter and a "gain" in the signal.[4][5]
Q3: Why is a cell-based assay necessary if I already have in vitro enzymatic inhibition data?
A3: While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide essential information about an inhibitor's performance in a more physiologically relevant environment.[6][7] A cell-based assay can assess critical properties such as cell permeability, stability within the cell, and potential cytotoxicity, which are not captured by enzymatic assays.[6][8]
Q4: Can Mpro-IN-24 be toxic to the cells?
A4: Like any compound, Mpro-IN-24 has the potential to be cytotoxic at certain concentrations. It is important to perform a cytotoxicity assay to determine the optimal concentration range for your experiments.[9] Assays should be conducted at concentrations where the inhibitor shows minimal toxicity to ensure that the observed signal is due to Mpro inhibition and not a secondary effect of cell death.
Troubleshooting Guide: Low Signal in Mpro-IN-24 Assays
A common issue encountered in Mpro-IN-24 cell-based assays is a weak or absent signal. This can be frustrating, but a systematic approach to troubleshooting can often identify and resolve the problem.
Issue: The signal in my positive control (Mpro-IN-24 treated cells) is low or indistinguishable from the negative control (untreated cells).
This suggests a problem with the inhibitor, the cells, or the assay setup. Below are potential causes and solutions.
Category 1: Reagent and Compound-Related Issues
| Potential Cause | Recommended Action |
| Degradation of Mpro-IN-24 | - Ensure proper storage of Mpro-IN-24 according to the manufacturer's instructions. - Prepare fresh dilutions of the inhibitor for each experiment. - Avoid repeated freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | - Verify the calculations for your dilutions. - Perform a dose-response experiment to determine the optimal concentration of Mpro-IN-24. The effective concentration in a cellular assay may be higher than the in vitro IC50 value. |
| Low Cell Permeability | - If the chemical properties of Mpro-IN-24 are known, assess its likelihood of crossing the cell membrane. - Some compounds are actively transported out of cells; this could be a factor. |
| Reagent Quality | - Ensure all assay reagents, including cell culture media, transfection reagents, and reporter assay substrates, are within their expiration dates and have been stored correctly. |
Category 2: Cell-Related Issues
| Potential Cause | Recommended Action |
| Cell Health | - Regularly check cells for signs of stress or contamination. - Ensure cells are not passaged too many times. - Use cells at an optimal confluency for your assay. |
| Low Transfection/Transduction Efficiency | - If your assay relies on transient expression of Mpro and a reporter, optimize the transfection or transduction protocol. - Use a positive control for transfection (e.g., a plasmid expressing a fluorescent protein) to verify efficiency. |
| Cell Line Incompatibility | - Confirm that the chosen cell line is appropriate for the assay. Some cell lines may have lower expression levels of necessary components or may be less susceptible to transfection. |
Category 3: Assay and Protocol-Related Issues
| Potential Cause | Recommended Action |
| Suboptimal Incubation Times | - Optimize the incubation time for Mpro-IN-24. The inhibitor may require more time to enter the cells and inhibit Mpro. - Optimize the time between transfection and measurement to allow for sufficient expression of Mpro and the reporter. |
| Assay Detection Settings | - If using a plate reader for fluorescence or luminescence, ensure the correct filters and sensitivity settings are being used.[10] |
| Signal Quenching or Interference | - Components of the cell culture medium or the inhibitor itself may interfere with the reporter signal. - Run a control with the inhibitor in a cell-free system with the purified reporter protein and substrate to check for interference. |
Logical Troubleshooting Workflow
Here is a visual guide to help you systematically troubleshoot low signal issues.
Caption: A flowchart for troubleshooting low signal in Mpro-IN-24 assays.
Experimental Protocols
Protocol: Mpro Gain-of-Signal Luciferase Assay
This protocol describes a general method for a gain-of-signal assay using a luciferase reporter to measure the activity of Mpro-IN-24 in cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding SARS-CoV-2 Mpro
-
Plasmid encoding a luciferase reporter that is suppressed by Mpro
-
Transfection reagent
-
Mpro-IN-24
-
Positive control inhibitor (e.g., GC376)
-
DMSO (vehicle control)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293T cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare a co-transfection mix of the Mpro plasmid and the luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Add the transfection mix to the cells.
-
Incubate for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Mpro-IN-24 and the positive control inhibitor in cell culture medium. Include a DMSO-only control.
-
After the transfection incubation, carefully remove the medium from the cells and replace it with the medium containing the diluted compounds.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure luminescence using a plate reader.
-
Experimental Workflow Diagram
Caption: A typical workflow for an Mpro inhibitor cell-based assay.
Mpro Signaling Pathway and Inhibition
The SARS-CoV-2 Mpro is essential for processing viral polyproteins into functional units, a necessary step for viral replication. Mpro-IN-24 acts by inhibiting this process.
Caption: The role of Mpro in viral replication and its inhibition by Mpro-IN-24.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. "Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro" by Seyed Arad Moghadasi, Morgan A Esler et al. [digitalcommons.library.tmc.edu]
- 3. Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Addressing off-target effects of SARS-CoV-2 Mpro-IN-24
Welcome to the technical support center for Mpro-IN-24, a potent, covalent inhibitor of SARS-CoV-2 Main Protease (Mpro). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Mpro-IN-24 effectively and troubleshooting potential experimental challenges, with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mpro-IN-24?
A1: Mpro-IN-24 is a covalent inhibitor that specifically targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Main Protease (Mpro or 3CLpro).[1][2] By forming a stable covalent bond, it irreversibly inactivates the enzyme, which is essential for viral replication.[1] Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins (nsps), a critical step in the viral life cycle.[2][3]
Q2: What are the potential off-target effects of Mpro-IN-24?
A2: As a covalent inhibitor, Mpro-IN-24 contains a reactive electrophilic warhead that, while designed for Mpro's Cys145, could potentially react with other nucleophilic residues (like cysteine) on other host cell proteins.[4] This could lead to unintended modulation of cellular pathways. While Mpro has no direct human homolog, reducing the likelihood of on-target-like off-target effects, promiscuous reactions are a theoretical possibility for all covalent inhibitors.[3] Careful experimental design is necessary to identify and characterize any such effects.
Q3: How can I assess the cytotoxicity of Mpro-IN-24 in my cell line?
A3: A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the recommended concentration range for Mpro-IN-24 in cell-based assays?
A4: The optimal concentration will vary depending on the cell line and assay conditions. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) to assess toxicity. A starting point for dose-response curves could be a range from 1 nM to 100 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in enzymatic assay | 1. Autofluorescence of Mpro-IN-24.2. Interference with the detection reagent. | 1. Run a control with Mpro-IN-24 alone (no enzyme or substrate) to measure its intrinsic fluorescence.2. Test for direct interaction between Mpro-IN-24 and the detection substrate/reagent. |
| Inconsistent IC50 values between experiments | 1. Variability in pre-incubation time.2. Instability of Mpro-IN-24 in assay buffer.3. Inconsistent enzyme concentration. | 1. For covalent inhibitors, the IC50 is time-dependent. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.2. Assess the stability of Mpro-IN-24 in your assay buffer over the time course of the experiment.3. Ensure accurate and consistent enzyme concentrations in all assays. |
| Observed cytotoxicity at concentrations close to the effective antiviral concentration | 1. Off-target effects of Mpro-IN-24.2. Non-specific reactivity of the covalent warhead. | 1. Perform a kinome scan to identify potential off-target kinases (see Experimental Protocols).2. Conduct a Cellular Thermal Shift Assay (CETSA) to identify cellular targets of Mpro-IN-24.3. Compare the cytotoxicity profile with a non-covalent Mpro inhibitor if available. |
| Mpro-IN-24 shows reduced potency in cell-based assays compared to biochemical assays | 1. Poor cell permeability.2. Efflux by cellular transporters.3. Metabolic instability. | 1. Assess cell permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay).2. Use efflux pump inhibitors (e.g., verapamil) to see if potency is restored.3. Evaluate the metabolic stability of Mpro-IN-24 in liver microsomes or hepatocytes. |
Quantitative Data Summary
The following tables provide example data that researchers might generate during the characterization of Mpro-IN-24.
Table 1: In Vitro Potency and Cytotoxicity Profile of Mpro-IN-24
| Parameter | Value | Cell Line | Assay |
| Mpro IC50 | 50 nM | - | FRET-based enzymatic assay |
| Antiviral EC50 | 200 nM | Vero E6 | SARS-CoV-2 infection assay |
| Cytotoxicity CC50 | > 50 µM | Vero E6 | MTT Assay |
| Selectivity Index (SI) | > 250 | - | CC50 / EC50 |
Table 2: Example Kinase Selectivity Data for Mpro-IN-24 (at 10 µM)
| Kinase | % Inhibition |
| MAPK1 | < 10% |
| CDK2 | < 5% |
| VEGFR2 | < 15% |
| EGFR | < 10% |
| Hypothetical Off-Target Kinase X | 75% |
Note: This is example data. Actual results may vary.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.
Materials:
-
Cells of interest (e.g., Vero E6, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
Mpro-IN-24
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Mpro-IN-24 in culture medium.
-
Remove the medium from the wells and add 100 µL of the Mpro-IN-24 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Kinome Profiling for Off-Target Identification
Kinome profiling is a crucial step to identify unintended interactions with host cell kinases. This is typically performed as a service by specialized contract research organizations (CROs).
General Workflow:
-
Compound Submission: Provide a sample of Mpro-IN-24 at a specified concentration and quantity to the CRO.
-
Assay Performance: The CRO will screen Mpro-IN-24 against a panel of hundreds of purified kinases at a fixed concentration (e.g., 10 µM). The activity of each kinase is measured in the presence of the compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up Studies: For any identified off-target kinases, dose-response experiments can be performed to determine the IC50 value, providing a quantitative measure of the off-target potency.
Visualizations
Caption: Experimental workflow for the characterization of Mpro-IN-24.
Caption: On-target vs. potential off-target effects of Mpro-IN-24.
References
Mitigating aggregation of Mpro during in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with Mpro (Main Protease) aggregation during in vitro assays.
Troubleshooting Guide
This guide addresses common issues related to Mpro aggregation and provides step-by-step solutions to maintain the stability and activity of the enzyme.
Issue 1: Loss of Mpro Enzymatic Activity Over Time
Symptoms:
-
Decreased or complete loss of proteolytic activity in your FRET-based or other enzymatic assays.
-
Inconsistent results between experimental replicates.
Possible Cause:
-
Aggregation of Mpro, leading to the formation of non-functional soluble or insoluble aggregates.[1]
-
Oxidation of the catalytic cysteine residue (Cys145).
Troubleshooting Steps:
References
Technical Support Center: Stabilizing SARS-CoV-2 Mpro for Crystallographic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallographic analysis of SARS-CoV-2 Main Protease (Mpro) in complex with inhibitors. Our aim is to facilitate the successful generation of high-quality crystals for structural studies.
Troubleshooting Guides
This section addresses common issues encountered during the expression, purification, and crystallization of SARS-CoV-2 Mpro.
Problem 1: Low yield of soluble Mpro during expression and purification.
-
Question: My expression of SARS-CoV-2 Mpro results in a low yield of soluble protein. What are the potential causes and how can I improve the yield?
-
Answer: Low soluble protein yield is a frequent challenge. Here are several factors to consider and steps to optimize your protocol:
-
Expression System: While E. coli (e.g., Rosetta DE3 cells) is commonly used, codon optimization of the Mpro gene for your specific expression host can enhance protein expression.[1]
-
Induction Conditions: The concentration of the inducing agent (e.g., IPTG) and the induction temperature can significantly impact protein solubility. A common starting point is induction with 500 µmol/L IPTG when the optical density at 600 nm (OD600) reaches 0.6–0.8.[1] Consider lowering the induction temperature (e.g., 16-20°C) and extending the induction time to promote proper protein folding.
-
Lysis Buffer Composition: The composition of your lysis buffer is critical. Ensure it contains a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to prevent oxidation of the catalytic cysteine (Cys145). The inclusion of protease inhibitors is also recommended to prevent degradation.
-
Purification Strategy: A common and effective method involves using a plasmid that expresses Mpro with a cleavable N-terminal His-SUMO tag.[2] This allows for initial purification using immobilized metal affinity chromatography (IMAC), followed by tag removal with a specific protease (e.g., SENP1). A final size-exclusion chromatography step can then isolate the pure, untagged Mpro.
-
Problem 2: Mpro precipitation during purification or concentration.
-
Question: My purified Mpro protein tends to precipitate, especially at higher concentrations required for crystallization. How can I improve its stability?
-
Answer: Protein instability and aggregation are major hurdles. The following strategies can help maintain Mpro in a soluble and active state:
-
Buffer Optimization: The pH and salt concentration of your storage and purification buffers are crucial. Mpro is generally stable in buffers with a pH range of 7.0-8.0. The addition of stabilizing agents such as glycerol (B35011) (5-10%) or specific salts can also prevent aggregation.
-
Reducing Agents: Maintaining a reducing environment is essential for Mpro's stability due to the catalytic cysteine. Include fresh DTT or TCEP (tris(2-carboxyethyl)phosphine) in all your buffers throughout the purification and storage process.
-
Dimerization: Mpro is active as a dimer.[1] Low protein concentrations can favor the monomeric state, which may be less stable. If possible, work with protein concentrations that promote dimerization.
-
Mutations: In some cases, introducing specific point mutations can enhance the stability of Mpro without significantly altering its structure or function. However, the impact of any mutation on the protein's properties should be carefully validated.[3][4]
-
Problem 3: Difficulty in obtaining Mpro crystals or poor crystal quality.
-
Question: I am struggling to obtain crystals of Mpro, or the crystals I get are of poor quality (e.g., small, clustered, or diffract poorly). What can I do to improve my crystallization success?
-
Answer: Obtaining high-quality crystals suitable for X-ray diffraction is often an iterative process. Here are several key areas to focus on for optimization:
-
Protein Purity and Homogeneity: This is the most critical factor. Ensure your Mpro sample is highly pure and monodisperse, as confirmed by techniques like SDS-PAGE and size-exclusion chromatography.
-
Crystallization Screens: Start with a broad range of commercially available sparse matrix screens to identify initial crystallization "hits."
-
Optimization of Conditions: Once initial hits are identified, systematically optimize the conditions by varying the precipitant concentration, buffer pH, and temperature. Additives such as salts, small molecules, or detergents can also be screened to improve crystal quality.[5]
-
Seeding: If you obtain small or poorly formed crystals, microseeding or macroseeding techniques can be employed to generate larger, more well-ordered crystals.[6]
-
Co-crystallization with Inhibitors: The presence of a ligand can stabilize the protein and promote crystallization by locking it into a more uniform conformation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression and purification strategy for SARS-CoV-2 Mpro for crystallographic studies?
A1: A widely successful strategy involves expressing SARS-CoV-2 Mpro in E. coli Rosetta (DE3) cells using a pET-based vector with an N-terminal His-SUMO tag.[2] Purification typically involves the following steps:
-
Cell lysis and clarification of the lysate.
-
Immobilized Metal Affinity Chromatography (IMAC) to capture the His-tagged protein.
-
Cleavage of the His-SUMO tag using a specific protease (e.g., SENP1).
-
A second IMAC step to remove the cleaved tag and the protease.
-
Size-Exclusion Chromatography (SEC) as a final polishing step to obtain pure, monomeric or dimeric Mpro.
Q2: What are the typical crystallization conditions for SARS-CoV-2 Mpro?
A2: Crystallization conditions for Mpro can vary, but a common starting point involves using polyethylene (B3416737) glycol (PEG) as the precipitant. For example, reproducible crystals have been obtained using conditions containing 0.1 M MES pH 6.7 and varying concentrations of PEG.[6][7] The final crystallization conditions often need to be optimized for each specific Mpro construct and inhibitor complex.
Q3: How can I co-crystallize SARS-CoV-2 Mpro with an inhibitor?
A3: The co-crystallization method is frequently used to obtain structures of Mpro in complex with inhibitors.[1] The general procedure is as follows:
-
Purify the Mpro protein as described above.
-
Incubate the purified Mpro with an excess of the inhibitor to ensure saturation of the active site. The incubation time and temperature may need to be optimized.
-
Set up crystallization trials with the Mpro-inhibitor complex using standard crystallization screens and optimization techniques.
Q4: What are some common mutations in Mpro and how do they affect its stability and structure?
A4: Several mutations in Mpro have been identified in circulating SARS-CoV-2 variants. While some mutations may have minimal impact, others can affect the enzyme's stability, activity, and interaction with inhibitors. For instance, mutations near the active site or at the dimer interface can alter the protein's dynamics and substrate binding.[3][4][8] It is important to consider the potential impact of mutations when working with Mpro variants.
Data Presentation
Table 1: Exemplary Final Crystallization Conditions for SARS-CoV-2 Mpro Mutants in Complex with PF-07304814 [1]
| Mpro Mutant | Crystallization Condition |
| G15S | 0.15 M Tris pH 8.0, 30% (w/v) PEG 4000 |
| S46F | 0.20 M Na2SO4, 24% (w/v) PEG 3350 |
| M49I | 0.15 M Na2SO4, 20% (w/v) PEG 3350 |
Experimental Protocols
A detailed protocol for the expression and purification of SARS-CoV-2 Mpro can be found in the publication "SARS-CoV-2 Mpro small scale expression and purification protocol".[2] A comprehensive protocol for the crystallization of Mpro is available at protocols.io.[9]
Mandatory Visualization
Caption: General workflow for SARS-CoV-2 Mpro purification.
Caption: Troubleshooting logic for Mpro crystallization.
References
- 1. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Early Pandemic Stage Mutations on Molecular Dynamics of SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystallisation of SARS-CoV-2 Mpro [protocols.io]
Refining Mpro-IN-24 concentration for optimal in-cell activity
Disclaimer: The following technical support guide has been generated for a hypothetical Mpro inhibitor, herein referred to as "Mpro-IN-24". The information and protocols provided are based on publicly available data for various SARS-CoV-2 Main Protease (Mpro) inhibitors and are intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Mpro-IN-24 in a cell-based assay?
A1: For a novel Mpro inhibitor like Mpro-IN-24, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range would be from 0.01 µM to 100 µM, tested in a serial dilution (e.g., 1:3 or 1:10 dilutions). This range is based on the reported effective concentrations of various Mpro inhibitors. For instance, some inhibitors show antiviral activity with an EC50 in the low micromolar range, such as an indole (B1671886) chloropyridinyl ester with an EC50 of 2.8 μM in Vero E6 cells[1].
Q2: How do I interpret the EC50, IC50, and CC50 values for Mpro-IN-24?
A2: These values are crucial for determining the efficacy and safety of Mpro-IN-24:
-
EC50 (Half-maximal Effective Concentration): This is the concentration of Mpro-IN-24 that produces 50% of the maximum possible antiviral effect in a cell-based assay. A lower EC50 value indicates higher potency.
-
IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of Mpro-IN-24 required to inhibit the activity of the purified Mpro enzyme by 50% in a biochemical assay (e.g., a FRET-based assay).[2]
-
CC50 (Half-maximal Cytotoxic Concentration): This is the concentration of Mpro-IN-24 that causes the death of 50% of the host cells in a cytotoxicity assay. A higher CC50 value is desirable, as it indicates lower toxicity to the host cells.
The therapeutic potential of Mpro-IN-24 is often assessed by the Selectivity Index (SI) , which is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
Q3: My compound, Mpro-IN-24, shows high potency in the biochemical (enzymatic) assay but weak activity in the cell-based assay. What could be the reason?
A3: A discrepancy between biochemical and cellular activity is a common challenge in drug development. Several factors could contribute to this:
-
Poor Cell Permeability: Mpro-IN-24 may not efficiently cross the cell membrane to reach its target, the viral Mpro, which is located inside the host cell.
-
Metabolic Instability: The compound might be rapidly metabolized or degraded by cellular enzymes into an inactive form.
-
Efflux Pumps: Mpro-IN-24 could be actively transported out of the cell by efflux pumps, preventing it from reaching an effective intracellular concentration.
-
Off-target Effects: In a cellular environment, the compound might interact with other cellular components, reducing its availability to bind to Mpro.
Further experiments, such as permeability assays (e.g., PAMPA) and metabolic stability assays, can help elucidate the underlying cause.
Troubleshooting Guide
Issue 1: High background fluorescence in my FRET-based enzymatic assay for Mpro activity.
-
Possible Cause 1: Autofluorescence of Mpro-IN-24.
-
Troubleshooting Step: Run a control experiment with Mpro-IN-24 in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence at the assay wavelengths. If significant, you may need to subtract this background from your experimental readings or consider a different assay format.
-
-
Possible Cause 2: Light scattering due to compound precipitation.
-
Troubleshooting Step: Visually inspect the wells for any signs of precipitation. You can also measure the absorbance at a higher wavelength (e.g., 600 nm) to check for turbidity. If precipitation is an issue, consider reducing the compound concentration or using a co-solvent like DMSO (ensure the final DMSO concentration is compatible with the assay).
-
Issue 2: Significant cytotoxicity observed even at low concentrations of Mpro-IN-24.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Mpro-IN-24 might be inhibiting essential host cell proteases or other cellular processes.[1] Consider performing counter-screens against other relevant proteases to assess its specificity.
-
-
Possible Cause 2: Non-specific covalent modification.
-
Troubleshooting Step: If Mpro-IN-24 is a covalent inhibitor, it might be reacting non-specifically with other cellular proteins.[2] Modifying the reactive "warhead" of the inhibitor could help improve its specificity.
-
Issue 3: Inconsistent EC50 values for Mpro-IN-24 across different experiments.
-
Possible Cause 1: Variability in cell health and density.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for each experiment. Standardize cell culture conditions, including media, supplements, and incubation times.
-
-
Possible Cause 2: Instability of Mpro-IN-24 in culture medium.
-
Troubleshooting Step: Assess the stability of Mpro-IN-24 in the cell culture medium over the duration of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration by HPLC or LC-MS.
-
Quantitative Data Summary
The following table summarizes the in-cell activity and cytotoxicity of some reported Mpro inhibitors to provide a reference for expected concentration ranges.
| Inhibitor | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Indole chloropyridinyl ester (Compound 24) | Vero E6 | 2.8 | Not specified | Not specified | [1] |
| α-ketoamide derivative (Compound 13) | Vero E6 | 0.49 | Not specified | Not specified | [1] |
| Ebselen | Vero E6 | 4.67 | >100 | >21.4 | [1] |
| Carmofur | Vero E6 | 24.87 | >100 | >4.0 | [1] |
Experimental Protocols
Protocol 1: FRET-Based Mpro Enzymatic Assay
This protocol is for determining the IC50 value of Mpro-IN-24 against purified SARS-CoV-2 Mpro. The assay is based on the cleavage of a fluorogenic substrate by Mpro, which results in an increase in fluorescence.[2]
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Mpro-IN-24 (dissolved in DMSO)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of Mpro-IN-24 in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the Mpro-IN-24 dilution to each well. Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
Add 10 µL of Mpro solution (e.g., 100 nM final concentration) to each well, except for the negative controls.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET substrate (e.g., 20 µM final concentration) to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the Mpro-IN-24 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay
This protocol is for determining the EC50 of Mpro-IN-24 in a viral infection model. This example uses Vero E6 cells and measures the reduction of viral-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (at a known titer)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Mpro-IN-24 (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Mpro-IN-24 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the Mpro-IN-24 dilutions to the respective wells. Include cell controls (no virus, no compound) and virus controls (virus, no compound).
-
Incubate for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate for 48-72 hours until CPE is observed in the virus control wells.
-
Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CPE reduction for each concentration of Mpro-IN-24.
-
Plot the percentage of protection against the logarithm of the Mpro-IN-24 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
A parallel cytotoxicity assay (CC50) should be run under the same conditions but without the virus to assess the toxicity of the compound.
Visualizations
Caption: Experimental workflow for determining the optimal in-cell concentration of Mpro-IN-24.
Caption: Mechanism of covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-24.
References
Validation & Comparative
A Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors: Nirmatrelvir vs. a Representative Mpro Inhibitor
Disclaimer: Extensive searches for a specific compound designated "SARS-CoV-2 Mpro-IN-24" did not yield any publicly available data. Therefore, this guide provides a comparative framework using publicly available data for a representative SARS-CoV-2 main protease (Mpro) inhibitor as a comparator to nirmatrelvir (B3392351). This serves as a template for how such a comparison would be structured for researchers, scientists, and drug development professionals.
Introduction
The SARS-CoV-2 main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3] Its highly conserved nature and lack of close human homologs make it an attractive target for antiviral drug development.[2] This guide provides a head-to-head comparison of two Mpro inhibitors: nirmatrelvir, the active component of Paxlovid, and a representative Mpro inhibitor to illustrate key comparative metrics.
Mechanism of Action
Both nirmatrelvir and other peptidomimetic Mpro inhibitors function by binding to the active site of the Mpro, thereby preventing the cleavage of the viral polyprotein.[1][3] This inhibition halts the viral replication process. Nirmatrelvir is a covalent inhibitor that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3]
Below is a diagram illustrating the general mechanism of Mpro inhibition.
Caption: General mechanism of SARS-CoV-2 Mpro inhibition.
Quantitative Performance Data
The following tables summarize the key in vitro efficacy and pharmacokinetic parameters for nirmatrelvir and a representative Mpro inhibitor.
Table 1: In Vitro Efficacy
| Parameter | Nirmatrelvir | Representative Mpro Inhibitor |
| Mpro Inhibition (IC50) | 7.6 - 748.5 nM[4] | Varies significantly by compound |
| Antiviral Activity (EC50) | 16 - 127 nM (against various variants)[5] | Varies significantly by compound |
Table 2: Pharmacokinetic Profile
| Parameter | Nirmatrelvir | Representative Mpro Inhibitor |
| Administration | Oral (co-administered with ritonavir) | Typically designed for oral administration |
| Bioavailability | Enhanced by ritonavir | Varies |
| Metabolism | Primarily metabolized by CYP3A4 (inhibited by ritonavir) | Varies |
| Elimination Half-life | ~6 hours (with ritonavir) | Varies |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize Mpro inhibitors.
Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against the Mpro enzyme.
Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is used. The substrate has a fluorophore and a quencher at its ends. In the intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the fluorescence signal.[6]
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, pH 7.3), recombinant SARS-CoV-2 Mpro enzyme, fluorogenic substrate, and the test inhibitor at various concentrations.
-
Reaction Setup: In a 384-well plate, add the Mpro enzyme to the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]
References
- 1. toolify.ai [toolify.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
Efficacy of Mpro-IN-24: A Comparative Analysis of Non-covalent SARS-CoV-2 Main Protease Inhibitors
For Immediate Release
A comprehensive analysis of Mpro-IN-24, also known as Compound X77, reveals its standing among other non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This guide provides a comparative overview of its efficacy, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Mpro-IN-24 has been identified as a non-covalent inhibitor of both SARS-CoV-2 Mpro and SARS-CoV Mpro, with reported IC50 values of 2.8 μM and 3.4 μM, respectively[1][2][3][4][5]. This positions it as a notable compound in the ongoing search for effective COVID-19 therapeutics.
Comparative Efficacy of Non-covalent Mpro Inhibitors
The landscape of non-covalent Mpro inhibitors is diverse, with numerous compounds demonstrating a range of potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Mpro-IN-24 and other selected non-covalent inhibitors, providing a clear comparison of their in vitro efficacy.
| Inhibitor | Target Mpro | IC50 (μM) |
| Mpro-IN-24 (X77) | SARS-CoV-2 | 2.8 [1][2][3][4][5] |
| SARS-CoV | 3.4 [1][2][3][4][5] | |
| Ensitrelvir | SARS-CoV-2 | 0.013 |
| Betrixaban | SARS-CoV-2 | 0.9 |
| ML188 | SARS-CoV-2 | 1.5 |
| C1 | SARS-CoV-2 | 1.55 |
| C2 | SARS-CoV-2 | 1.81 |
| Cefadroxil | SARS-CoV-2 | 2.4 |
| Cefoperazone | SARS-CoV-2 | 4.9 |
| Compound 18 | SARS-CoV-2 | 6.1 |
| Thiazolyl‐benzosuberone 9d | SARS-CoV-2 | 5.94 |
| Thiazolyl‐indanone 14 | SARS-CoV-2 | 8.47 |
Mechanism of Action: Non-covalent Mpro Inhibition
Non-covalent inhibitors function by reversibly binding to the active site of the Mpro enzyme. This binding event obstructs the enzyme's ability to cleave viral polyproteins, a crucial step in the viral replication cycle. The inhibitor's efficacy is determined by its binding affinity for the enzyme's active site.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Mpro Inhibitor Antiviral Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of prominent SARS-CoV-2 main protease (Mpro) inhibitors, with a focus on their performance in various cell lines. As no specific data for a compound designated "Mpro-IN-24" is publicly available, this document will focus on well-characterized Mpro inhibitors such as Nirmatrelvir and Ensitrelvir as representative examples. The information herein is intended to aid in the rational design and evaluation of next-generation antiviral therapeutics.
Data Presentation: In Vitro Efficacy of Mpro Inhibitors
The following table summarizes the in vitro inhibitory activity against the SARS-CoV-2 Mpro enzyme (IC50) and the antiviral activity in various cell-based assays (EC50). The 50% cytotoxic concentration (CC50) is also included to assess the therapeutic index of these compounds.
| Compound | Assay Type | Cell Line | IC50 (nM) | EC50 (µM) | CC50 (µM) |
| Nirmatrelvir | Mpro FRET Assay | - | 47 | - | - |
| Antiviral (CPE) | HEK293T-hACE2 | - | 0.033 | >30 | |
| Antiviral (qRT-PCR) | Calu-3 | - | 0.45 | >10 | |
| Antiviral (qRT-PCR) | Huh7 | - | 0.29 (for 229E) | >10 | |
| Antiviral (IF) | HeLa-ACE2 | - | ~0.02 | >10 | |
| Antiviral (IF) | Vero-TMPRSS2 | - | ~0.02 | >10 | |
| Ensitrelvir | Mpro FRET Assay | - | 13 | - | - |
| Antiviral (CPE) | VeroE6/TMPRSS2 | - | 0.37 | >30 | |
| Antiviral (qRT-PCR) | A549-hACE2 | - | 0.023 | >30 | |
| Antiviral (hAEC) | hAEC | - | 0.06 (EC90) | - | |
| MI-23 | Mpro FRET Assay | - | 7.6 | - | - |
| Antiviral | Vero E6 | - | - | >500 | |
| MI-09 | Mpro FRET Assay | - | <50 | - | - |
| Antiviral | Vero E6 | - | "Excellent" | >500 | |
| MI-30 | Mpro FRET Assay | - | <50 | - | - |
| Antiviral | Vero E6 | - | "Excellent" | >500 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for evaluating Mpro inhibitors.
SARS-CoV-2 Main Protease (Mpro) Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mpro.
Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. Inhibitors will prevent this cleavage, leading to a reduced signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
-
Mpro Enzyme: Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to the desired concentration.
-
FRET Substrate: A fluorescently labeled peptide substrate is diluted in assay buffer.
-
Test Compound: The inhibitor is serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 20 µL of the Mpro enzyme solution to each well and incubate for 30 minutes at 37°C.[1]
-
Initiate the reaction by adding 20 µL of the FRET substrate solution.[1]
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 460 nm) every minute for 30-60 minutes using a fluorescent plate reader.[2]
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
-
The percent inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition)
This assay determines the ability of a compound to protect host cells from virus-induced cell death.
Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), causing cell rounding, detachment, and eventual death. An effective antiviral agent will inhibit viral replication and thus prevent CPE, maintaining cell viability.
Protocol:
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., Vero E6, HEK293T-ACE2) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.[3]
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.[4]
-
Measure the luminescence signal with a plate reader.
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated relative to virus-infected (0% inhibition) and uninfected (100% inhibition) controls.
-
The EC50 value, which is the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated from a dose-response curve.[5]
-
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of an inhibitor.
Principle: Infectious virus particles create localized areas of cell death or "plaques" in a cell monolayer. The number of plaques is proportional to the amount of infectious virus. An antiviral compound will reduce the number of plaques.
Protocol:
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., Vero E6) in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Neutralization and Infection:
-
Prepare serial dilutions of the test compound.
-
Incubate a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture for 1 hour.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubate for 3 days to allow for plaque formation.[6]
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 4% formaldehyde.
-
Stain the cells with a dye such as crystal violet to visualize the plaques.[7]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to a no-compound control.
-
Determine the EC50 value from a dose-response curve.
-
Cytotoxicity Assay
This assay measures the toxicity of the compound to the host cells in the absence of the virus.
Principle: It is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells. This assay is typically run in parallel with the antiviral assays.
Protocol:
-
Cell Seeding:
-
Seed the same cell line used in the antiviral assays in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of the test compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a method such as MTT, XTT, or CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the evaluation of Mpro inhibitors.
References
- 1. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 2. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
- 5. benchchem.com [benchchem.com]
- 6. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
Navigating the Landscape of SARS-CoV-2 Mpro Resistance: A Comparative Guide to Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to antiviral therapies is paramount. This guide provides a comparative analysis of resistance mutations in the SARS-CoV-2 main protease (Mpro) against various inhibitors, supported by experimental data and detailed methodologies. While direct data for a specific inhibitor designated "Mpro-IN-24" is not publicly available, this guide leverages extensive research on other key Mpro inhibitors to illuminate the broader challenges and strategies in combating antiviral resistance.
The main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is a critical enzyme for SARS-CoV-2 replication, making it a prime target for antiviral drugs.[1][2] It processes viral polyproteins into functional units essential for the virus's life cycle.[3] Inhibition of Mpro activity effectively halts viral replication.[1] However, the emergence of resistance mutations poses a significant challenge to the long-term efficacy of Mpro inhibitors.
Comparative Analysis of Mpro Inhibitor Potency
The development of resistance is often characterized by a significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of a drug. The following table summarizes the inhibitory activities of several Mpro inhibitors against wild-type (WT) and mutant SARS-CoV-2 Mpro.
| Inhibitor | Target | IC50 (nM) - WT Mpro | Mutant Mpro | Fold Change in IC50/EC50 | Reference |
| Nirmatrelvir (B3392351) | SARS-CoV-2 Mpro | - | E166V | >100-fold increase in antiviral EC50 | [4] |
| - | A173V+T304I | >20-fold resistance | [5][6] | ||
| - | T21I+S144A+T304I | >20-fold resistance | [5][6] | ||
| GC-376 | Feline Coronavirus Mpro / SARS-CoV-2 Mpro | 30 | - | - | [7] |
| Boceprevir | Hepatitis C Virus (HCV) NS3 Protease / SARS-CoV-2 Mpro | 4130 | - | - | [7] |
| MI-23 | SARS-CoV-2 Mpro | 7.6 | - | - | [8] |
| MI-09 | SARS-CoV-2 Mpro | - | - | Excellent antiviral activity in cell-based assays | [8] |
| MI-30 | SARS-CoV-2 Mpro | - | - | Excellent antiviral activity in cell-based assays | [8] |
| Ebselen | Multi-target / SARS-CoV-2 Mpro | - | - | Antiviral EC50 of 24.87 μM | [7] |
| Carmofur | Multi-target / SARS-CoV-2 Mpro | - | - | Antiviral EC50 of 24.87 μM | [7] |
| Compound 13b | SARS-CoV-2 Mpro | 450 | - | Antiviral EC50 of 0.49 μM | [7] |
Key Resistance Mutations in SARS-CoV-2 Mpro
In vitro selection studies, where the virus is cultured in the presence of an inhibitor, have been instrumental in identifying key resistance mutations. For nirmatrelvir, the active component of Paxlovid, several mutations in the Mpro gene have been shown to confer resistance.
Notably, the E166V mutation has been identified as conferring strong resistance to nirmatrelvir, with over a 100-fold increase in the antiviral EC50.[4] Other significant mutation patterns include combinations like A173V+T304I and T21I+S144A+T304I , both resulting in greater than 20-fold resistance.[5][6] These mutations often emerge under the selective pressure of the antiviral drug.[9] Interestingly, some of these mutations, like E166V, have been observed in clinical isolates from patients treated with Paxlovid.[5][6]
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting and reproducing research findings. Below are detailed protocols for key experiments cited in the study of Mpro inhibitors and resistance.
In Vitro Selection of Drug-Resistant SARS-CoV-2
This protocol is used to identify mutations that confer resistance to an antiviral agent.
-
Cell Culture: VeroE6 cells, often with a P-glycoprotein knockout (VeroE6-Pgp-KO) to prevent drug efflux, are cultured in appropriate media.[5]
-
Virus Propagation: The wild-type SARS-CoV-2 virus is serially passaged in the presence of the Mpro inhibitor.
-
Dosing Schemes: Passaging can be done at a constant concentration of the inhibitor (e.g., 1x EC50 or EC90) or with stepwise increasing concentrations.[5]
-
Monitoring: The development of cytopathic effect (CPE) is monitored in each passage.[9]
-
Virus Harvesting and Sequencing: Virus is harvested from passages showing resistance (i.e., continued replication in the presence of the drug). The Mpro gene is then sequenced to identify mutations.[5]
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of a compound on the Mpro enzyme's activity.
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro protein.[8]
-
A fluorogenic substrate peptide that is cleaved by Mpro, often containing a fluorescence resonance energy transfer (FRET) pair.
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence signal is measured over time using a plate reader. Cleavage of the substrate separates the FRET pair, leading to an increase in fluorescence.
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[8]
-
Cell-Based Antiviral Assay (CPE-based)
This assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are seeded in 96-well plates.[5]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Virus Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effect (CPE) in untreated control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a reagent such as CellTiter-Glo or by staining with crystal violet.
-
Data Analysis:
-
The half-maximal effective concentration (EC50), the concentration at which 50% of the cells are protected from viral CPE, is calculated.[5]
-
X-ray Crystallography of Mpro-Inhibitor Complexes
This technique provides a high-resolution 3D structure of the inhibitor bound to the Mpro active site, revealing the molecular interactions.
-
Protein Crystallization: The purified Mpro protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed apo-Mpro crystals.[10][11]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[11]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[11]
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for identifying SARS-CoV-2 Mpro resistance mutations.
Caption: General mechanism of SARS-CoV-2 Mpro inhibition.
Conclusion
The continuous evolution of SARS-CoV-2 necessitates a proactive approach to understanding and overcoming antiviral resistance. While the specific inhibitor "Mpro-IN-24" remains uncharacterized in public literature, the principles of resistance learned from well-studied inhibitors like nirmatrelvir provide a valuable framework for future drug development. By employing robust experimental methodologies, including in vitro selection, enzymatic and cell-based assays, and structural biology, the scientific community can continue to develop novel Mpro inhibitors that are less susceptible to resistance, ensuring effective therapeutic options for COVID-19 and future coronavirus threats.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Covalent vs. Non-Covalent Mpro Inhibitors in Anti-Coronaviral Drug Development
For Immediate Release
This guide provides a detailed, evidence-based comparison of covalent and non-covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms, performance, and experimental validation of these two major classes of Mpro inhibitors.
Introduction: The Critical Role of Mpro in SARS-CoV-2 Replication
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a viral cysteine protease essential for the replication of the virus.[1][2] It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics.[1][2] Inhibitors of Mpro can be broadly categorized into two main types based on their interaction with the enzyme: covalent and non-covalent inhibitors. This guide will delve into a head-to-head comparison of these two classes, providing quantitative data, experimental methodologies, and visual representations to aid in the understanding and development of next-generation anti-coronaviral drugs.
Mechanism of Action: A Tale of Two Binding Modes
Covalent and non-covalent inhibitors employ distinct strategies to block the activity of Mpro, each with its own set of advantages and disadvantages.
Covalent Inhibitors: These inhibitors, exemplified by nirmatrelvir (B3392351) (the active component of Paxlovid), form a chemical bond with a specific residue in the active site of Mpro, typically the catalytic cysteine (Cys145).[3][4] This interaction can be reversible or irreversible.[4] By forming a stable covalent bond, these inhibitors can achieve high potency and prolonged duration of action.[5]
Non-Covalent Inhibitors: In contrast, non-covalent inhibitors, such as ensitrelvir (B8223680), bind to the active site of Mpro through weaker, reversible interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.[4] This reversibility may lead to a better safety profile with a reduced risk of off-target effects.[4]
Caption: Figure 1. Mechanism of Mpro Inhibition.
Performance Data: A Quantitative Comparison
The efficacy of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following tables summarize key performance data for representative covalent and non-covalent Mpro inhibitors.
Table 1: In Vitro Efficacy of Covalent Mpro Inhibitors
| Inhibitor | IC50 (nM) | EC50 (µM) | Cell Line | Reference |
| Nirmatrelvir (PF-07321332) | 3.1 - 90 | 0.077 | Vero E6 | [6][7][8] |
| GC376 | 160 | 1.51 - 2.1 | Vero E6 | [9][10] |
| Boceprevir | 4100 | 0.49 | Vero 76 | [10][11] |
| MI-09 | 7.6 - 748.5 | 0.86 - 1.2 | N/A | [10] |
| MI-30 | 7.6 - 748.5 | 0.54 - 1.1 | N/A | [10] |
Table 2: In Vitro Efficacy of Non-Covalent Mpro Inhibitors
| Inhibitor | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| Ensitrelvir (S-217622) | 0.013 | N/A | N/A | [7] |
| ML188 | 1.5 | 12.9 | Vero E6 | [9] |
| 23R | 0.2 | 1.27 | Vero E6 | [9] |
| Baicalein | 0.9 | N/A | Vero E6 | [10] |
| NZ-804 | 0.009 | 0.008 | Human lung cell lines | [12] |
Pharmacokinetics and Safety Profiles
Beyond in vitro potency, the clinical utility of an inhibitor is determined by its pharmacokinetic (PK) properties and safety profile.
Covalent Inhibitors: Nirmatrelvir is administered with ritonavir (B1064), a cytochrome P450 3A4 (CYP3A4) inhibitor, to boost its plasma concentrations.[13] Common adverse events associated with nirmatrelvir/ritonavir include dysgeusia and diarrhea.[14] Due to ritonavir's effect on CYP3A4, there is a significant risk of drug-drug interactions.[15]
Non-Covalent Inhibitors: Ensitrelvir has demonstrated a favorable pharmacokinetic profile with a long half-life, supporting once-daily dosing without the need for a booster.[16] However, some studies have raised concerns about its safety profile, noting adverse effects such as decreased HDL levels and elevated triglycerides.[17]
Table 3: Comparative Pharmacokinetic and Safety Profiles
| Feature | Covalent Inhibitor (Nirmatrelvir) | Non-Covalent Inhibitor (Ensitrelvir) |
| Booster Required | Yes (Ritonavir) | No |
| Dosing Frequency | Twice daily | Once daily |
| Common Adverse Events | Dysgeusia, diarrhea[14] | Decreased HDL, increased triglycerides, headache[17] |
| Drug-Drug Interactions | High potential due to ritonavir[13] | Lower potential |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds and controls (e.g., DMSO)
-
384-well black plates
-
Fluorescent plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the Mpro enzyme solution to each well.
-
Add the test compounds to the respective wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).[18]
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Caption: Figure 2. FRET-Based Mpro Assay Workflow.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Vero E6 or other susceptible cell lines
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and controls
-
96-well plates
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, or reagents for RT-qPCR)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period of time (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Assess viral replication. This can be done by:
-
Cytopathic Effect (CPE) Assay: Fix and stain the cells with crystal violet. The amount of staining is proportional to the number of viable cells.
-
RT-qPCR: Isolate viral RNA from the cell supernatant and quantify the viral load using reverse transcription quantitative PCR.
-
-
Determine the percent inhibition of viral replication for each compound concentration.
-
Calculate the EC50 value from the dose-response curve.
Comparative Analysis: Covalent vs. Non-Covalent
The choice between a covalent and a non-covalent inhibitor strategy involves a trade-off between potency and potential for off-target effects.
Caption: Figure 3. Comparison of Inhibitor Characteristics.
Covalent Inhibitors:
-
Advantages: High potency, long duration of action, and potentially less susceptibility to resistance mutations that do not directly affect the bonded residue.[5]
-
Disadvantages: Potential for off-target covalent modification of other host proteins, which can lead to toxicity.[4]
Non-Covalent Inhibitors:
-
Advantages: Generally have a better safety profile due to their reversible binding nature, which reduces the risk of off-target effects.[4]
-
Disadvantages: May have lower potency and a shorter duration of action compared to covalent inhibitors, potentially requiring more frequent dosing.
Conclusion
Both covalent and non-covalent inhibitors have demonstrated significant promise as effective therapeutics against SARS-CoV-2 by targeting the Mpro enzyme. The covalent inhibitor nirmatrelvir (in Paxlovid) has been a crucial tool in the management of COVID-19. Non-covalent inhibitors like ensitrelvir offer an alternative approach with a potentially improved safety profile and different pharmacokinetic properties.
The continued development of both classes of inhibitors is essential for building a robust arsenal (B13267) of antiviral therapies. Future research should focus on optimizing the selectivity and safety of covalent inhibitors while enhancing the potency and in vivo efficacy of non-covalent candidates. A deeper understanding of the structure-activity relationships for both inhibitor types will be critical in designing next-generation Mpro inhibitors with broad activity against emerging coronaviruses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Expedited approach toward the rational design of non-covalent SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Translated article] Safety profile of nirmatrelvir-ritonavir: Evidence of adverse events due to DDIs | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 14. Safety | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 15. ajmc.com [ajmc.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Efficacy and safety of Ensitrelvir in asymptomatic or mild to moderate COVID-19: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vivo Efficacy of SARS-CoV-2 Mpro Inhibitors: A Comparative Analysis
A comprehensive review of the in vivo performance of leading Main Protease (Mpro) inhibitors against SARS-CoV-2 reveals significant progress in the development of potent antiviral therapeutics. While in vivo efficacy data for the specific compound "SARS-CoV-2 Mpro-IN-24" (also known as X77) is not publicly available in peer-reviewed literature, this guide provides a detailed comparison of other well-documented Mpro inhibitors with demonstrated in vivo activity, including the clinically approved drugs Nirmatrelvir and Ensitrelvir, alongside promising preclinical candidates.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the in vivo validation of key SARS-CoV-2 Mpro inhibitors. The data presented is compiled from published preclinical studies and aims to provide an objective assessment of their therapeutic potential.
Mechanism of Action: Targeting Viral Replication
The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication and transcription. Inhibition of Mpro blocks this process, thereby halting the propagation of the virus. This mechanism is a key strategy in the development of direct-acting antiviral drugs against COVID-19.
Figure 1: Mechanism of SARS-CoV-2 Mpro Inhibition.
Comparative In Vivo Efficacy of Mpro Inhibitors
The following tables summarize the available in vivo efficacy data for prominent Mpro inhibitors from preclinical studies in various animal models. These studies typically assess the reduction in viral load in respiratory tissues, improvement in clinical signs (e.g., body weight), and survival rates.
Table 1: In Vivo Efficacy of Clinically Approved Mpro Inhibitors
| Inhibitor | Animal Model | Virus Strain | Dosage Regimen | Key Findings |
| Nirmatrelvir | K18-hACE2 Mice | SARS-CoV-2 (various variants) | Oral administration | Maintained efficacy against all tested variants, including Omicron subvariants.[1][2] |
| Ensitrelvir | BALB/c Mice & Syrian Hamsters | SARS-CoV-2 (ancestral, Delta, Omicron) | Oral administration | Demonstrated comparable or better in vivo efficacy than nirmatrelvir.[3] Reduced viral loads in the lungs of mice and in the nasal turbinates and lungs of hamsters.[3][4] In a delayed-treatment mouse model, it reduced viral loads, increased survival, and suppressed lung inflammation.[5][6] |
Table 2: In Vivo Efficacy of Preclinical Mpro Inhibitors
| Inhibitor | Animal Model | Virus Strain | Dosage Regimen | Key Findings |
| MI-09 & MI-30 | hACE2 Transgenic Mice | SARS-CoV-2 | Oral or Intraperitoneal | Significantly reduced lung viral loads and lung lesions.[7][8] |
| SY110 | K18-hACE2 Mice | SARS-CoV-2 Omicron | Oral administration | Significantly lowered viral burdens in the lung and alleviated virus-induced pathology.[7] |
| Y180 | K18-hACE2 Mice | SARS-CoV-2 B.1.1.7 | Not specified | Reduced the number of viral copies in the nasal turbinate and the lungs. |
Experimental Protocols
The in vivo validation of Mpro inhibitors typically follows a standardized workflow, from initial in vitro characterization to efficacy testing in relevant animal models.
General Experimental Workflow
Figure 2: Typical Experimental Workflow for In Vivo Validation.
Key Methodologies
-
Animal Models: Transgenic mice expressing human angiotensin-converting enzyme 2 (K18-hACE2 or other hACE2 models) and Syrian hamsters are commonly used as they are susceptible to SARS-CoV-2 infection and develop lung pathology that mimics aspects of human COVID-19.[3][7]
-
Virus Strains: Studies have utilized various SARS-CoV-2 strains, including the ancestral Wuhan strain and subsequent variants of concern such as Delta and Omicron, to assess the broad-spectrum activity of the inhibitors.[1][3]
-
Drug Administration: Inhibitors are typically administered orally to evaluate their potential as outpatient treatments.[3][7] The timing of administration can vary, with some studies initiating treatment shortly before or after viral challenge, while others employ a delayed-treatment model to better reflect a clinical scenario.[5][6]
-
Efficacy Evaluation:
-
Viral Titer Quantification: Viral loads in lung and nasal turbinate tissues are measured using plaque assays or RT-qPCR to determine the reduction in viral replication.[3][5][6]
-
Histopathology: Lung tissues are examined for pathological changes, such as inflammation and damage, to assess the ability of the inhibitor to mitigate disease severity.[5][6][7]
-
Clinical Monitoring: Animals are monitored for changes in body weight and survival rates as indicators of overall health and disease progression.[3][5][6]
-
Conclusion
The in vivo data for SARS-CoV-2 Mpro inhibitors like Nirmatrelvir and Ensitrelvir provide strong evidence for their efficacy in reducing viral replication and pathology in animal models, which has translated to successful clinical outcomes. Preclinical candidates such as MI-09, MI-30, and SY110 also show considerable promise. While in vivo data for this compound (X77) is not currently available, the continued development and rigorous in vivo testing of novel Mpro inhibitors remain a critical component of the global strategy to combat COVID-19 and prepare for future coronavirus threats. The experimental frameworks outlined in this guide serve as a foundation for the continued evaluation and comparison of these vital antiviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
Comparative Structural Analysis of SARS-CoV-2 Mpro Bound to Diverse Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a detailed comparative analysis of the structural and inhibitory characteristics of four distinct classes of inhibitors bound to the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform the design of novel antiviral therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols for inhibitor characterization, and visualizes the enzyme's functional pathway and experimental workflows.
Introduction to SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the processing of viral polyproteins translated from the viral RNA.[1][2] This proteolytic activity is crucial for the maturation of non-structural proteins that form the viral replication and transcription complex.[3] Due to its indispensable role in the viral life cycle and the absence of close human homologs, Mpro is a prime target for the development of antiviral drugs.[4] This guide focuses on a comparative analysis of four inhibitors, each representing a different therapeutic design strategy: N3 (a covalent inhibitor), X77 (a non-covalent inhibitor), Boceprevir (a peptidomimetic inhibitor), and Carmofur (B1668449) (a non-peptidomimetic inhibitor).
Quantitative Comparison of Mpro Inhibitors
The following table summarizes the key structural and inhibitory data for the selected Mpro inhibitors. The Protein Data Bank (PDB) ID provides a link to the experimentally determined three-dimensional structure of the Mpro-inhibitor complex, while the half-maximal inhibitory concentration (IC50) indicates the inhibitor's potency.
| Inhibitor Name | Inhibitor Class | PDB ID | IC50 (μM) | Binding Mechanism |
| N3 | Covalent | 6LU7 | 0.67 | Covalent bond with catalytic Cys145[2][5] |
| X77 | Non-covalent | 6W63 | Not explicitly found, Kd = 0.057 µM | Non-covalent interactions within the active site[5] |
| Boceprevir | Peptidomimetic | 7K40 | 4.13 | Covalent interaction with Cys145 via its α-ketoamide warhead[1] |
| Carmofur | Non-peptidomimetic | 7C7P | EC50 = 24.30 | Covalent attachment of the carbonyl group to Cys145[6] |
Experimental Protocols
The following sections detail the standardized experimental procedures for the expression, purification, crystallization, and enzymatic activity assessment of SARS-CoV-2 Mpro, which are fundamental to the structural and functional characterization of its inhibitors.
Recombinant Expression and Purification of SARS-CoV-2 Mpro
A common method for producing large quantities of active Mpro for structural and enzymatic studies involves recombinant expression in E. coli.[7][8]
Protocol:
-
Gene Synthesis and Cloning: The gene encoding SARS-CoV-2 Mpro (NSP5) is synthesized and cloned into an expression vector, such as pET28a(+), often with an N-terminal tag (e.g., His6-SUMO) to facilitate purification.[9]
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3) Rosetta 2.[10]
-
Cell Culture and Protein Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing appropriate antibiotics (e.g., kanamycin (B1662678) and chloramphenicol) and grown overnight at 37°C.[10]
-
The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]
-
Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance protein solubility.[10]
-
-
Cell Lysis and Clarification:
-
Affinity Chromatography:
-
The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The His-tagged Mpro is eluted with an elution buffer containing a high concentration of imidazole.
-
-
Tag Cleavage and Further Purification:
-
The His-SUMO tag is cleaved by a specific protease (e.g., SUMO protease) during dialysis against a buffer with low imidazole concentration.
-
The cleaved tag and the protease are removed by passing the solution through the Ni-NTA column again.
-
Further purification is achieved by size-exclusion chromatography to obtain highly pure and homogenous Mpro.
-
-
Protein Concentration and Storage: The purified protein is concentrated and stored at -80°C in a suitable buffer.
Crystallization of Mpro-Inhibitor Complexes
X-ray crystallography is a powerful technique to determine the three-dimensional structure of Mpro in complex with an inhibitor at atomic resolution.[2]
Protocol:
-
Protein and Inhibitor Preparation: Purified Mpro is concentrated to a suitable concentration (e.g., 10 mg/mL). The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Complex Formation: The Mpro solution is incubated with a molar excess of the inhibitor for a specific time to allow for complex formation.
-
Crystallization Screening:
-
The sitting-drop or hanging-drop vapor diffusion method is commonly used for crystallization screening.[7][12]
-
Small droplets of the Mpro-inhibitor complex are mixed with a variety of crystallization screen solutions in a multi-well plate.[13]
-
The plate is sealed and incubated at a constant temperature (e.g., 4°C or 20°C).[13]
-
-
Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, additives) are optimized to obtain large, well-diffracting crystals.
-
Crystal Harvesting and Cryo-protection:
-
Crystals are carefully harvested from the drops.
-
Before being flash-cooled in liquid nitrogen, crystals are typically soaked in a cryoprotectant solution (containing a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol mixed with the mother liquor) to prevent ice crystal formation.
-
-
X-ray Diffraction Data Collection:
-
The cryo-cooled crystal is mounted on a goniometer at a synchrotron beamline.
-
The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map of the crystal.
-
A molecular model of the Mpro-inhibitor complex is built into the electron density map and refined to obtain the final, high-resolution structure.
-
FRET-Based Enzymatic Activity Assay
The Förster Resonance Energy Transfer (FRET) assay is a widely used method to measure the enzymatic activity of Mpro and to determine the potency of inhibitors.[14][15]
Protocol:
-
Reagents and Materials:
-
Purified, active SARS-CoV-2 Mpro.
-
A FRET-based substrate: a synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher molecule.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Inhibitor compounds dissolved in DMSO.
-
A microplate reader capable of measuring fluorescence.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume of the inhibitor solution at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the Mpro enzyme solution to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.[16]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate.[16]
-
-
Data Analysis:
-
The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Mpro's Role and Experimental Workflows
Graphviz diagrams are provided below to illustrate key processes related to Mpro function and its analysis.
Caption: SARS-CoV-2 Mpro's role in viral replication.
Caption: Workflow for structural and functional analysis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. sfu.ca [sfu.ca]
- 4. air.unimi.it [air.unimi.it]
- 5. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition of SARS-CoV-2 main protease by antineoplastic drug carmofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization of SARS-CoV-2 Mpro [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling SARS-CoV-2 Mpro-IN-24
Disclaimer: This document provides essential safety and logistical information for handling the research compound SARS-CoV-2 Mpro-IN-24 (also known as X77) based on available data and general laboratory safety principles for potent small-molecule enzyme inhibitors. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, this guidance is presumptive and must be supplemented by a formal risk assessment conducted by the user's institution. All laboratory personnel must be trained in chemical safety and handling procedures before working with this compound.
Compound Information
This compound is a non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[1][2] Its inhibitory activity makes it a valuable tool for COVID-19 research.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 2.8 µM | SARS-CoV-2 Mpro | [3] |
| IC₅₀ | 3.4 µM | SARS-CoV Mpro | [3] |
| K d | 0.057 µM | SARS-CoV-2 Mpro | [1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to prevent skin and eye contact, ingestion, and inhalation.
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If there is a risk of aerosolization (e.g., when handling powders), a NIOSH-approved respirator (e.g., N95) should be used in the context of a comprehensive respiratory protection program. |
Operational Plan: Handling and Storage
3.1. Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Safe Work Practices:
-
Avoid direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.
-
Prepare solutions in a designated area.
-
Minimize the quantities of the compound used and stored.
-
3.2. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Follow the supplier's recommendations for storage temperature. For stock solutions, MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month.[1]
-
Store in a secure, designated location away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
4.1. Waste Segregation:
-
Solid Waste: Collect waste solid compound, contaminated gloves, and other disposable materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., pipette tips, needles) must be disposed of in a designated sharps container.
4.2. Decontamination:
-
Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
For spills, follow your institution's chemical spill response procedure.
Experimental Protocol: In Vitro Mpro Inhibition Assay (Generalized)
This is a generalized protocol for determining the inhibitory activity of a compound like this compound against the SARS-CoV-2 main protease using a fluorescence resonance energy transfer (FRET) based assay.
5.1. Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.3, containing NaCl, EDTA, and DTT)[4]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
5.2. Procedure:
-
Prepare Reagents:
-
Dilute the Mpro enzyme to the desired concentration in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare the FRET substrate solution in the assay buffer.
-
-
Assay Setup:
-
Add the diluted Mpro enzyme to the wells of the 96-well plate.
-
Add the serially diluted this compound or control (vehicle) to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the FRET substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Caption: This diagram outlines the procedural flow for safely handling this compound.
Caption: This diagram illustrates the relationship between the compound's potential hazards and the control measures to ensure safe handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
